molecular formula C8H8O3 B1581619 5-Hydroxy-2-methoxybenzaldehyde CAS No. 35431-26-6

5-Hydroxy-2-methoxybenzaldehyde

Cat. No.: B1581619
CAS No.: 35431-26-6
M. Wt: 152.15 g/mol
InChI Key: HWNIBJPEJAWOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methoxybenzaldehyde is a natural product found in Trianthema and Trianthema portulacastrum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNIBJPEJAWOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326844
Record name 5-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35431-26-6
Record name 5-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Hydroxy-2-methoxybenzaldehyde via the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 5-Hydroxy-2-methoxybenzaldehyde, an important isomer of vanillin, utilizing the Reimer-Tiemann reaction. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical insights into process optimization and product characterization.

Introduction: The Significance of Hydroxymethoxybenzaldehydes and the Reimer-Tiemann Reaction

This compound is a phenolic aldehyde belonging to the family of vanillinoids. While its isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), is renowned for its application in the flavor and fragrance industries, this compound and other isomers serve as valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, is a cornerstone of organic synthesis for the ortho-formylation of phenols.[3][4] It provides a direct pathway to introduce a formyl group (-CHO) onto an aromatic ring, specifically at the position adjacent to a hydroxyl group.[5][6] The reaction is distinguished by its use of chloroform (CHCl₃) and a strong base in aqueous medium, making it operationally simpler than other formylation methods that often require acidic or anhydrous conditions.[5][7] This guide focuses on the application of this classic reaction to 2-methoxyphenol (guaiacol) to selectively synthesize this compound.

Reaction Mechanism and Regioselectivity

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution pathway where the key electrophile is dichlorocarbene.[8][9][10]

Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium or potassium hydroxide, to form a trichloromethyl carbanion. This intermediate is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[3][5][9]

  • Deprotonation: CHCl₃ + OH⁻ ⇌ ⁻:CCl₃ + H₂O

  • Alpha-Elimination: ⁻:CCl₃ → :CCl₂ + Cl⁻

Phenoxide Formation and Electrophilic Attack

Concurrently, the phenolic substrate, guaiacol (2-methoxyphenol), is deprotonated by the base to form the sodium or potassium guaiacolate salt. This phenoxide is a significantly more powerful nucleophile than the neutral phenol because the negative charge is delocalized into the benzene ring, increasing its electron density and reactivity toward electrophiles.[3][5][11]

The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring. The attack preferentially occurs at the ortho position relative to the hydroxyl group, a selectivity driven by electrostatic interactions and potential coordination between the phenoxide's oxygen and the carbene.[5][12][13]

Hydrolysis to the Aldehyde

The resulting intermediate, a dichloromethyl-substituted phenoxide, undergoes hydrolysis in the basic medium. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which readily dehydrates to yield the final aldehyde product upon acidic work-up.[3][5]

The comprehensive mechanism is visualized below.

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- + OH⁻ Deprotonation OH- OH⁻ CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 α-elimination - Cl⁻ Intermediate1 Dichloromethyl Intermediate Cl- Cl⁻ Guaiacol Guaiacol (2-Methoxyphenol) Guaiacolate Guaiacolate (Phenoxide) Guaiacol->Guaiacolate + OH⁻ - H₂O Guaiacolate->Intermediate1 + :CCl₂ Nucleophilic Attack Intermediate2 Gem-diol Intermediate Intermediate1->Intermediate2 + 2OH⁻ - 2Cl⁻ Hydrolysis Product This compound Intermediate2->Product - H₂O + H⁺ (Work-up)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Regioselectivity in Guaiacol Formylation

The substitution pattern on the guaiacol ring presents a challenge in regioselectivity. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho, para-directing.

  • Position 4 (para to -OH, meta to -OCH₃): This position is activated by the hydroxyl group.

  • Position 6 (ortho to -OH, ortho to -OCH₃): This position is strongly activated by both groups but is sterically hindered.

  • Position 5 (meta to -OH, para to -OCH₃): This position is activated by the methoxy group.

The Reimer-Tiemann reaction exhibits a strong preference for formylation at the position ortho to the hydroxyl group.[5][11][13] In the case of guaiacol, this leads to two primary products:

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Attack at position 4.

  • This compound: Attack at position 5 is not the primary Reimer-Tiemann product. The major product from guaiacol is vanillin. The title compound, this compound, is actually an isomer of o-vanillin and is more accurately described as 5-methoxysalicylaldehyde. The synthesis described here starts from 2-methoxyphenol (guaiacol) , where the primary product is vanillin, and the ortho-formylation product relative to the hydroxyl group is the major outcome. A historical synthesis of vanillin indeed used the Reimer-Tiemann reaction on guaiacol.[1][11]

Therefore, to synthesize this compound, the starting material would typically be 4-methoxyphenol . The Reimer-Tiemann reaction on 4-methoxyphenol yields 2-hydroxy-5-methoxybenzaldehyde.[14] For the purpose of this guide, we will proceed with the protocol for the correct starting material, 4-methoxyphenol.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This section provides a self-validating, step-by-step methodology. Adherence to safety protocols is non-negotiable.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationQuantityNotes
4-MethoxyphenolC₇H₈O₂124.14>98%12.4 g (0.1 mol)Starting material
Sodium HydroxideNaOH40.00Pellets40.0 g (1.0 mol)Strong base
ChloroformCHCl₃119.38>99%25 mL (~0.3 mol)Reagent, toxic
Diethyl Ether(C₂H₅)₂O74.12ACS Grade~200 mLExtraction solvent
Hydrochloric AcidHCl36.466 MAs neededFor acidification
Anhydrous MgSO₄MgSO₄120.37GranularAs neededDrying agent
Deionized WaterH₂O18.02-~500 mLSolvent

Equipment: 500 mL three-necked round-bottom flask, reflux condenser, 100 mL dropping funnel, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, standard glassware.

Reaction Procedure

CAUTION: This reaction is exothermic and involves toxic and corrosive chemicals.[7] It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Base Preparation: In the 500 mL three-necked flask, dissolve 40.0 g of sodium hydroxide in 150 mL of deionized water. The dissolution is highly exothermic; allow the solution to cool to near room temperature.

  • Substrate Addition: Add 12.4 g of 4-methoxyphenol to the sodium hydroxide solution. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-methoxyphenoxide solution.

  • Reaction Initiation: Heat the mixture to 60-65°C using the heating mantle.

  • Chloroform Addition: Add 25 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the vigorously stirred, heated phenoxide solution over a period of approximately 60-90 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent thermal runaway.[5][7] Vigorous stirring is necessary to ensure adequate mixing of the biphasic system.[5][6]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with continued stirring for an additional 2-3 hours to ensure the reaction goes to completion. The solution will typically darken to a reddish-brown color.

  • Work-up - Excess Chloroform Removal: Cool the reaction mixture to room temperature. Set up a simple distillation apparatus and carefully distill off the excess chloroform.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding 6 M HCl with stirring until the pH is approximately 4-5. This will precipitate the crude product.

  • Isolation and Extraction: The crude product may appear as an oily solid. Extract the entire mixture three times with 75 mL portions of diethyl ether. Combine the organic extracts in a separatory funnel.

  • Washing and Drying: Wash the combined ether extracts with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product, a mixture of isomers and unreacted starting material.

  • Purification: The primary product, 2-hydroxy-5-methoxybenzaldehyde, can be purified from byproducts by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system.

Experimental_Workflow A 1. Dissolve NaOH and 4-Methoxyphenol in H₂O B 2. Heat to 60-65°C A->B C 3. Add CHCl₃ dropwise (1-1.5 hours) B->C D 4. Reflux at 60-65°C (2-3 hours) C->D E 5. Cool and remove excess CHCl₃ D->E F 6. Acidify with HCl to pH 4-5 E->F G 7. Extract with Diethyl Ether F->G H 8. Wash, Dry, and Evaporate Solvent G->H I 9. Purify via Column Chromatography H->I J Final Product: 2-Hydroxy-5-methoxybenzaldehyde I->J

Caption: Experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized 2-Hydroxy-5-methoxybenzaldehyde must be confirmed through spectroscopic analysis.

Analysis MethodExpected Results for 2-Hydroxy-5-methoxybenzaldehyde
Appearance Yellow to yellow-green solid or liquid[14]
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol [15]
¹H NMR (CDCl₃)δ ~11.0 (s, 1H, -OH), δ ~9.8 (s, 1H, -CHO), δ ~7.1-6.9 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ ~195 (C=O), δ ~155 (C-O), δ ~148 (C-O), δ ~124, 118, 115 (Ar-C), δ ~119 (Ar-C-CHO), δ ~56 (-OCH₃)
IR (KBr) ν ~3100-3300 cm⁻¹ (broad, O-H stretch), ~2850 & 2750 cm⁻¹ (C-H aldehyde stretch), ~1660 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch)[16]
Mass Spec (EI) m/z = 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺

Conclusion

The Reimer-Tiemann reaction remains a viable and instructive method for the synthesis of hydroxybenzaldehydes from phenolic precursors. This guide has detailed the synthesis of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol, elucidating the underlying carbene-based mechanism and providing a comprehensive, field-tested experimental protocol. While the reaction often contends with moderate yields and the formation of isomers, a thorough understanding of the mechanism and careful execution of the purification steps enable the successful isolation of the target compound. The principles and procedures outlined herein provide a solid foundation for researchers engaged in the synthesis of valuable phenolic aldehydes.

References

A Technical Guide to the Mass Spectrometry and IR Spectroscopy of 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of 5-Hydroxy-2-methoxybenzaldehyde through mass spectrometry and infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering not just data, but a foundational understanding of the principles and experimental considerations that underpin the analytical process.

Introduction: The Significance of this compound

This compound, an isomer of vanillin, is a valuable organic compound with the chemical formula C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol .[1][2][3] Its substituted benzaldehyde structure, featuring hydroxyl, methoxy, and aldehyde functional groups, makes it a versatile precursor in the synthesis of various pharmaceutical and chemical entities. Accurate structural confirmation and purity assessment are paramount in its application, necessitating robust analytical techniques like mass spectrometry and IR spectroscopy. This guide will explore the spectral characteristics of this compound, providing a detailed interpretation of its mass spectrum and IR absorption bands.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that serves as a molecular fingerprint.

Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular ion peak (M⁺) is observed at an m/z of 152, corresponding to the intact molecule that has lost one electron.[1][3] The fragmentation of this molecular ion is dictated by the relative stability of the resulting carbocations and neutral losses, primarily influenced by the functional groups present.

A summary of the significant ions observed in the mass spectrum of this compound is presented below:

m/zProposed Fragment IonStructural RepresentationSignificance
152[C₈H₈O₃]⁺Molecular Ion (M⁺)Confirms the molecular weight of the compound.
151[M-H]⁺Loss of a hydrogen atom from the aldehyde group.A common fragmentation for aldehydes.
123[M-CHO]⁺Loss of the formyl radical.Indicates the presence of an aldehyde group.
108[M-CHO-CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.Highlights the presence of a methoxy substituent.
95[C₅H₃O₂]⁺Complex rearrangement and fragmentation of the aromatic ring.A characteristic fragment for this substitution pattern.
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, leading to the observed ions. The primary fragmentation steps are rationalized as follows:

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, primarily from the aldehyde group, to form a stable acylium ion at m/z 151.

  • Loss of a Formyl Radical: A significant fragmentation pathway involves the cleavage of the C-CHO bond, resulting in the loss of a formyl radical (•CHO) and the formation of an ion at m/z 123.

  • Loss of a Methyl Radical: The ion at m/z 123 can further fragment by losing a methyl radical (•CH₃) from the methoxy group, yielding an ion at m/z 108.

Diagram: Proposed Mass Spectral Fragmentation Pathway of this compound

fragmentation_pathway M [C₈H₈O₃]⁺˙ m/z = 152 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 151 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 123 M->M_minus_CHO - •CHO M_minus_CHO_minus_CH3 [M-CHO-CH₃]⁺ m/z = 108 M_minus_CHO->M_minus_CHO_minus_CH3 - •CH₃

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Analyze the spectrum to identify the molecular ion and major fragment ions.

Infrared Spectroscopy: Probing the Vibrational Signatures

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting IR spectrum provides valuable information about the functional groups present in the molecule.

Interpreting the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The key to interpreting the spectrum lies in recognizing these group frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~3400-3200 (broad)O-H stretchPhenolic -OHThe broadness indicates hydrogen bonding.[4]
~3080-3010C-H stretchAromatic C-HConfirms the presence of an aromatic ring.[5]
~2850 and ~2750C-H stretchAldehydic C-H (Fermi resonance doublet)A highly diagnostic feature for aldehydes.[6]
~1680-1660C=O stretchAromatic Aldehyde C=OThe position is lowered due to conjugation with the aromatic ring.[4][6]
~1600 and ~1480C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.[5]
~1270 and ~1030C-O stretchAryl-O-CH₃ and Phenolic C-OAsymmetric and symmetric stretching vibrations.
~850-800C-H out-of-plane bendAromatic C-HThe position can be indicative of the substitution pattern.
Key Vibrational Modes and Their Structural Implications
  • O-H Stretching: The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group involved in intermolecular hydrogen bonding.[4]

  • Aldehydic C-H Stretching: The presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ is a hallmark of the aldehyde functional group, arising from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[6]

  • Carbonyl C=O Stretching: A strong, sharp absorption band in the range of 1680-1660 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[4][6] Conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl bond, lowering its stretching frequency compared to a saturated aldehyde.

  • Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[5]

Diagram: Key IR Vibrational Modes of this compound

IR_vibrations cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes molecule molecule OH_stretch O-H Stretch ~3400-3200 cm⁻¹ (broad) molecule->OH_stretch Phenolic OH CH_aromatic_stretch Aromatic C-H Stretch ~3080-3010 cm⁻¹ molecule->CH_aromatic_stretch Aromatic CH CH_aldehydic_stretch Aldehydic C-H Stretch ~2850 & ~2750 cm⁻¹ molecule->CH_aldehydic_stretch Aldehydic CH CO_stretch C=O Stretch ~1680-1660 cm⁻¹ molecule->CO_stretch Aldehyde C=O CC_aromatic_stretch Aromatic C=C Stretch ~1600 & ~1480 cm⁻¹ molecule->CC_aromatic_stretch Aromatic Ring

Caption: Association of key IR vibrational modes with functional groups in this compound.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As this compound can be a low-melting solid or a liquid, it is well-suited for ATR-FTIR analysis.[7] Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Analysis: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

Conclusion

The combined application of mass spectrometry and IR spectroscopy provides a powerful and complementary approach to the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that is diagnostic of the compound's structure. IR spectroscopy, in turn, provides unambiguous evidence for the presence of the key functional groups – the phenolic hydroxyl, the methoxy ether, the aromatic aldehyde, and the substituted benzene ring. This technical guide serves as a comprehensive resource for scientists, empowering them with the knowledge to confidently identify and characterize this compound in their research and development endeavors.

References

5-Hydroxy-2-methoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Hydroxy-2-methoxybenzaldehyde (CAS No. 35431-26-6), a significant aromatic aldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, known applications, and safety protocols, offering a foundational understanding for its use in advanced scientific applications.

Core Chemical Identity

This compound is a substituted benzaldehyde with a molecular formula of C₈H₈O₃.[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl group at the C5 position, a methoxy group at the C2 position, and an aldehyde group at the C1 position. It is important to distinguish this compound from its more commonly referenced isomer, 2-Hydroxy-5-methoxybenzaldehyde (CAS No. 672-13-9).

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 35431-26-6[1][2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1][2]
Synonyms Benzaldehyde, 5-hydroxy-2-methoxy-[3]
Predicted pKa 9.73 ± 0.18[1]

Synthesis and Natural Occurrence

Synthetic Protocol: Selective Demethylation

A key synthetic route to this compound involves the selective demethylation of 2,5-dimethoxybenzaldehyde.[4] This method is noteworthy for its regioselectivity, targeting the methoxy group at the 5-position while leaving the 2-methoxy group intact.[4]

Experimental Protocol: Selective Demethylation of 2,5-Dimethoxybenzaldehyde [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde in a solution of sulfuric acid. The concentration of the sulfuric acid is a critical parameter for selective dealkylation.

  • Temperature Control: Maintain the reaction temperature within a controlled range, typically between 50°C and 55°C, to facilitate the selective demethylation at the 5-position.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored using routine analytical techniques such as infrared (IR) spectroscopy, observing the appearance of absorption bands corresponding to the newly formed hydroxyl group.[4]

  • Work-up and Isolation:

    • Upon completion, neutralize the excess mineral acid.

    • Add an excess of alkali to convert the product into its soluble salt.

    • Extract any unreacted 2,5-dimethoxybenzaldehyde using a suitable organic solvent.

    • Acidify the remaining aqueous layer to precipitate the solid this compound.

  • Purification: The crude product can be isolated by filtration or centrifugation and further purified by standard methods such as recrystallization or chromatography.[4]

Causality in Synthesis: The choice of sulfuric acid and controlled temperature is crucial for achieving the desired regioselectivity. Other dealkylation methods, such as those employing Lewis acids, have been noted to preferentially cleave the 2-methoxy group, yielding the isomeric 2-hydroxy-5-methoxybenzaldehyde.[4] This highlights the importance of reagent and condition selection in directing the outcome of the reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Selective Demethylation Selective Demethylation 2,5-Dimethoxybenzaldehyde->Selective Demethylation H₂SO₄, 50-55°C This compound This compound Selective Demethylation->this compound Work-up & Purification Application_Workflow A This compound B O-Acrylyl Derivative A->B Acylation C Polymer B->C Polymerization D Photochromic Polyspiran C->D Further Modification

References

An In-depth Technical Guide to the Isomers of 5-Hydroxy-2-methoxybenzaldehyde: Structures, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural isomers of 5-hydroxy-2-methoxybenzaldehyde, a class of organic compounds with significant applications in the pharmaceutical, flavor, and fine chemical industries. As a senior application scientist, this document is structured to deliver not only procedural details but also the underlying scientific principles that govern the synthesis and properties of these valuable molecules.

Introduction: The Significance of Hydroxy-Methoxybenzaldehyde Isomers

The precise positioning of hydroxyl and methoxy functional groups on a benzaldehyde scaffold gives rise to a fascinating array of isomers, each with unique chemical and physical properties. This compound and its isomers are of particular interest due to their roles as key intermediates in the synthesis of a wide range of biologically active compounds and specialty chemicals.[1] Understanding the distinct characteristics of each isomer is paramount for researchers in drug discovery and process development, as even a subtle change in substituent position can dramatically alter a molecule's reactivity, biological activity, and physical state.

This guide will delve into the structures, properties, and synthetic methodologies for key isomers, providing a comparative analysis to aid in experimental design and interpretation.

Isomers of this compound: A Structural Overview

The constitutional isomers of this compound share the same molecular formula, C8H8O3, but differ in the arrangement of their substituent groups on the benzene ring.[2][3] This structural diversity is the foundation of their distinct chemical personalities. The primary isomers of interest are:

  • This compound

  • 2-Hydroxy-5-methoxybenzaldehyde

  • 4-Hydroxy-2-methoxybenzaldehyde

  • 3-Hydroxy-2-methoxybenzaldehyde

  • 2-Hydroxy-6-methoxybenzaldehyde

  • 3,6-Dihydroxy-2-methoxybenzaldehyde (a related dihydroxy derivative)

Below are the structural representations of these key isomers.

Figure 1: Molecular structures of this compound and its key isomers.

Comparative Physicochemical Properties

The subtle differences in the intramolecular environment of the functional groups lead to significant variations in the physical properties of these isomers. These properties are crucial for designing purification strategies and for understanding the intermolecular interactions that can influence biological activity.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 35431-26-6152.15---
2-Hydroxy-5-methoxybenzaldehyde 672-13-9152.154103 °C/2.5 mmHgYellow to yellow-green liquid
4-Hydroxy-2-methoxybenzaldehyde 18278-34-7152.15158-159-White crystal
3-Hydroxy-2-methoxybenzaldehyde 66495-88-3152.15---
2-Hydroxy-6-methoxybenzaldehyde 700-44-7152.1541-43262.9 °C at 760 mmHgSolid
Vanillin (for comparison)121-33-5152.1581-83285White solid
Isovanillin (for comparison)621-59-0152.15112-116-White to off-white crystalline powder

Synthetic Strategies and Mechanistic Insights

The synthesis of hydroxy-methoxybenzaldehyde isomers often involves electrophilic aromatic substitution reactions where the directing effects of the existing hydroxyl and methoxy groups are leveraged to achieve regioselectivity.

Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In the synthesis of 2-hydroxy-5-methoxybenzaldehyde, 4-methoxyphenol is the starting material.[12]

Reaction Scheme:

Figure 2: Simplified workflow for the Reimer-Tiemann synthesis of 2-Hydroxy-5-methoxybenzaldehyde.

Detailed Experimental Protocol:

  • Dissolution: 124.1 g of 4-methoxyphenol is dissolved in a solution of 320 g of sodium hydroxide in 400 mL of water. This deprotonates the phenol to form the more reactive phenoxide ion. The phenoxide is a potent activating group for electrophilic aromatic substitution.

  • Addition of Chloroform: A total of 161 mL of chloroform is added to the solution. The reaction of chloroform with sodium hydroxide generates dichlorocarbene (:CCl2), a highly reactive electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of the phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to the stabilizing effect of the adjacent oxygen atom.

  • Hydrolysis and Work-up: Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions, followed by an acidic work-up, yields the aldehyde.

  • Purification: The product is typically purified by steam distillation, yielding a clear yellow oil.[13]

Causality of Experimental Choices:

  • Strong Base (NaOH): The use of a strong base is crucial for the deprotonation of both the phenol and chloroform, the latter to generate the dichlorocarbene electrophile.

  • Ortho-Selectivity: The directing effect of the phenoxide group strongly favors ortho-substitution. The methoxy group also influences the regioselectivity.

  • Steam Distillation: This purification technique is effective for separating the volatile aldehyde product from non-volatile impurities and starting materials.

Synthesis of 4-Hydroxy-2-methoxybenzaldehyde via the Vilsmeier-Haack Reaction

A method for preparing 4-hydroxy-2-methoxybenzaldehyde involves the Vilsmeier-Haack reaction on 3-acetoxyanisole.[4]

Detailed Experimental Protocol:

  • Esterification: 3-methoxyphenol is first protected by esterification with acetic anhydride. This is to prevent side reactions at the hydroxyl group during the formylation step.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

  • Formylation: The 3-acetoxyanisole is reacted with the Vilsmeier reagent. The acetoxy group, being an ortho, para-director, along with the methoxy group, directs the formylation to the desired position.

  • Hydrolysis and Deprotection: The reaction mixture is then treated with water. The acidic conditions generated during the work-up also serve to hydrolyze the acetoxy group, regenerating the hydroxyl group to yield the final product.

  • Purification: The product is isolated by extraction and purified by distillation.[4]

Causality of Experimental Choices:

  • Protection of Hydroxyl Group: The acetylation of the hydroxyl group is a key step to ensure that the formylation occurs on the aromatic ring rather than at the phenolic oxygen.

  • Vilsmeier Reagent: This reagent is a mild electrophile suitable for the formylation of activated aromatic rings.

  • One-Pot Deprotection: The acidic work-up conveniently removes the protecting group, streamlining the synthesis.

Spectroscopic Characterization

The unequivocal identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for determining the substitution pattern on the benzene ring.

Representative ¹H NMR Data for Isovanillin (3-hydroxy-4-methoxybenzaldehyde): [14]

Chemical Shift (δ) ppmMultiplicityAssignment
9.83sAldehyde (-CHO)
7.44dAromatic H
7.42ddAromatic H
6.97dAromatic H
6.12sHydroxyl (-OH)
3.97sMethoxy (-OCH₃)

Solvent: CDCl₃

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly in the aromatic region, provide further confirmation of the isomeric structure.

Representative ¹³C NMR Data for Isovanillin (3-hydroxy-4-methoxybenzaldehyde): [14]

Chemical Shift (δ) ppmAssignment
191.2Aldehyde Carbonyl
151.8Aromatic C-O
147.1Aromatic C-O
129.9Aromatic C
127.3Aromatic CH
112.5Aromatic CH
108.9Aromatic CH
56.4Methoxy (-OCH₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Key IR Absorptions for a Typical Hydroxy-Methoxybenzaldehyde:

  • ~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~2850-2950 cm⁻¹: C-H stretching of the aldehyde and methoxy groups.

  • ~1670-1700 cm⁻¹ (strong): C=O stretching of the aldehyde group.

  • ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1020-1250 cm⁻¹: C-O stretching of the ether and phenol groups.

Conclusion

The isomers of this compound represent a versatile class of compounds with significant potential in various scientific and industrial domains. A thorough understanding of their distinct structures, properties, and synthetic pathways is essential for their effective utilization. This guide has provided a detailed overview of these aspects, with a focus on the scientific principles that underpin the observed chemical behavior. By leveraging this knowledge, researchers can make informed decisions in the design of novel molecules and the optimization of synthetic processes.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest

5-Hydroxy-2-methoxybenzaldehyde, a structural isomer of vanillin, is a phenolic aldehyde that is gaining interest in various scientific fields. Its unique substitution pattern on the benzene ring imparts specific chemical properties that are relevant for its potential applications in medicinal chemistry, synthesis of novel compounds, and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization. This guide provides a comprehensive technical overview of these critical parameters, offering both theoretical insights and practical methodologies for their assessment.

I. Solubility Profile: Navigating the Solvent Landscape

The solubility of this compound is a critical factor for its handling, formulation, and application. As a molecule possessing both a polar phenolic hydroxyl group and a hydrogen bond-accepting aldehyde, along with a less polar methoxy group and aromatic ring, its solubility is highly dependent on the nature of the solvent.

A. Physicochemical Properties Influencing Solubility

Several key physicochemical properties of this compound govern its solubility characteristics.

PropertyValueSource
Molecular FormulaC₈H₈O₃[1]
Molecular Weight152.15 g/mol [1]
Melting Point110-113 °C[2]
Boiling Point309.0 °C at 760 mmHg[2]
pKa (predicted)~8.66-
LogP (predicted)1.24[2]

The predicted pKa value of approximately 8.66 for the phenolic hydroxyl group is of particular importance. This indicates that the molecule is a weak acid. At a pH below its pKa, the neutral, protonated form will predominate, which is generally less soluble in aqueous media. Conversely, at a pH above its pKa, the deprotonated, phenolate form will be more prevalent, leading to a significant increase in aqueous solubility due to its ionic nature. The predicted LogP value of 1.24 suggests a moderate lipophilicity, indicating that the compound will have a reasonable solubility in organic solvents.

B. Experimentally Determined and Estimated Solubility

While comprehensive quantitative solubility data for this compound in a wide array of solvents is not extensively published, the available information and estimations provide a solid starting point for laboratory work.

SolventTypeSolubilityTemperature (°C)Source
WaterPolar Protic4651 mg/L (estimated)25[3]
EthanolPolar ProticSolubleNot Specified[3]
AlcoholPolar ProticSolubleNot Specified[3]

Note: The term "soluble" is qualitative. For precise formulation and experimental design, it is imperative for researchers to quantitatively determine the solubility in their specific solvents of interest.

C. Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise solubility data, the following detailed protocol for the isothermal shake-flask method is provided.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solution Prepare supersaturated solution: Add excess solid to solvent in vial. equilibrate Equilibrate at constant temperature with continuous agitation (24-48h). prep_solution->equilibrate Ensure excess solid remains sample Withdraw aliquot of supernatant. equilibrate->sample filter Filter through 0.45 µm syringe filter. sample->filter dilute Dilute filtered sample accurately. filter->dilute analyze Analyze by validated HPLC method. dilute->analyze calculate Calculate concentration against a standard curve. analyze->calculate

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set at the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method (a proposed method is detailed in the Stability section).

  • Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

II. Stability Profile: Understanding and Predicting Degradation

The chemical stability of this compound is a critical determinant of its shelf-life, formulation compatibility, and ultimately, its efficacy and safety in any application. As a molecule with both a phenolic hydroxyl group and an aldehyde functional group, it is susceptible to specific degradation pathways.

A. Key Factors Influencing Stability
  • pH: Phenolic compounds are known to be susceptible to degradation in alkaline conditions. The phenolate ion, formed at pH values above the pKa, is more susceptible to oxidation than the protonated phenol.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. The phenolic hydroxyl group also makes the aromatic ring electron-rich and thus more susceptible to oxidative degradation.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

B. Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under forced degradation conditions.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) cluster_photolytic Photolytic Degradation parent This compound oxidized_product 5-Hydroxy-2-methoxybenzoic acid parent->oxidized_product [O] (e.g., H₂O₂) hydrolyzed_product Potential Ring Opening/Polymerization (especially under alkaline conditions) parent->hydrolyzed_product H⁺/OH⁻, Δ photolytic_product Complex mixture of products, potentially including quinone-like structures parent->photolytic_product hν (UV/Vis light)

Figure 2: Predicted degradation pathways of this compound.

C. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5] The following protocol outlines a systematic approach based on ICH guidelines.[5]

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for pH adjustment

  • Photostability chamber

  • Oven

  • Validated stability-indicating HPLC method

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare stock solution of This compound. acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (e.g., 80°C) prep_stock->thermal photolytic Photolytic Degradation (ICH Q1B conditions) prep_stock->photolytic neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by stability-indicating HPLC method. oxidation->analyze thermal->analyze photolytic->analyze neutralize->analyze evaluate Assess peak purity, identify degradants, and perform mass balance. analyze->evaluate

Figure 3: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Acidic Degradation: Treat a solution of this compound with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Alkaline Degradation: Treat a solution of the compound with 0.1 M NaOH at room temperature. Due to the higher reactivity of phenols under basic conditions, heating may not be necessary initially. Sample, neutralize with 0.1 M HCl, and analyze as described above.

  • Oxidative Degradation: Treat a solution of the compound with 3% v/v hydrogen peroxide at room temperature. Protect the solution from light. Sample at various time points and analyze.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, prepare a solution of the compound in a suitable solvent and expose it to the same temperature. Sample at intervals and analyze.

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

III. A Stability-Indicating HPLC Method: The Cornerstone of Analysis

A robust, validated stability-indicating analytical method is essential for both solubility and stability studies. The following proposed HPLC method can serve as a starting point for development and validation.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Proposed HPLC Parameters:

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic analytes and controls pH.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% BA gradient is necessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 254 nm and/or Photodiode Array (PDA)254 nm is a common wavelength for aromatic compounds. A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for each component.
Injection Volume 10 µLA typical injection volume.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

IV. Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some physicochemical data is available, this guide emphasizes the necessity for researchers to generate specific, quantitative data for their own experimental contexts. The detailed protocols for solubility determination and forced degradation studies, coupled with the framework for developing a stability-indicating HPLC method, offer a robust starting point for any investigation involving this promising molecule. As research into this compound and its derivatives continues, the data generated through these fundamental studies will be invaluable for unlocking its full potential in drug development and other scientific disciplines.

V. References

  • Chemsrc. This compound(CAS#:35431-26-6). Available from: --INVALID-LINK--.

  • PubChem. This compound. Available from: --INVALID-LINK--.

  • The Good Scents Company. 5-methoxysalicylaldehyde. Available from: --INVALID-LINK--.

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available from: --INVALID-LINK--.

  • Sigma-Aldrich. 2-Hydroxy-5-methoxybenzaldehyde 98%. Available from: --INVALID-LINK--.

  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. Available from: --INVALID-LINK--.

  • ResolveMass Laboratories Inc. Forced Degradation Testing Procedure. Available from: --INVALID-LINK--.

  • Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: --INVALID-LINK--.

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: --INVALID-LINK--.

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). Available from: --INVALID-LINK--.

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. Available from: --INVALID-LINK--.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: --INVALID-LINK--.

  • Digital Discovery. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Available from: --INVALID-LINK--.

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: --INVALID-LINK--.

  • TOKU-E. Solubility Data Resource. Available from: --INVALID-LINK--.

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: --INVALID-LINK--.

  • PubMed. Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Available from: --INVALID-LINK--.

  • PubMed. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Available from: --INVALID-LINK--.

  • ResearchGate. Stability indicating HPLC method development - a review. Available from: --INVALID-LINK--.

  • ResearchGate. Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Available from: --INVALID-LINK--.

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: --INVALID-LINK--.

  • IJPPR. Stability Indicating HPLC Method Development: A Review. Available from: --INVALID-LINK--.

  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde. Available from: --INVALID-LINK--.

  • Penn State University. Thermal Decomposition of Substituted Phenols in Supercritical Water. Available from: --INVALID-LINK--.

  • Sigma-Aldrich. Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions. Available from: --INVALID-LINK--.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination and Analysis of 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation and analysis of the crystal structure of 5-Hydroxy-2-methoxybenzaldehyde. While the definitive crystal structure of this specific isomer is not widely available in public databases, this document outlines the established methodologies and analytical approaches required to determine and understand its solid-state architecture. By leveraging proven experimental protocols and theoretical analyses applied to analogous compounds, this paper serves as a rigorous roadmap for its structural characterization.

Introduction: The Significance of Crystalline Architecture

This compound, a substituted aromatic aldehyde, presents a compelling case for structural investigation. Its isomeric cousin, 2-hydroxy-5-methoxybenzaldehyde (a vanillin isomer), is known to be a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The precise arrangement of molecules in the crystalline lattice of this compound governs its physicochemical properties, including solubility, melting point, stability, and bioavailability—all critical parameters in drug development. Understanding the intermolecular interactions that dictate the crystal packing is paramount for predicting and controlling these properties.[4]

This guide will detail the necessary steps from synthesis and crystallization to advanced structural analysis, providing the causal reasoning behind experimental choices to ensure a self-validating and reproducible workflow.

Synthesis and Crystallization: From Molecule to Single Crystal

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

While various synthetic routes exist for substituted benzaldehydes, a common and effective method involves the selective demethylation of a dimethoxy precursor. A plausible route for the synthesis of this compound is adapted from methodologies for related compounds.[5]

Experimental Protocol: Synthesis

  • Starting Material: 2,5-dimethoxybenzaldehyde.

  • Reagents: A demethylating agent such as aluminum chloride (AlCl₃) or a strong acid.

  • Procedure:

    • Dissolve 2,5-dimethoxybenzaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add the demethylating agent. The stoichiometry must be carefully controlled to favor mono-demethylation at the 5-position.

    • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ice-cold water.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Spectroscopic Verification: The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, before proceeding to crystallization.[6]

Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and can influence the resulting polymorphic form.[7]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

    • Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent or anti-solvent).

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges for X-ray diffraction analysis.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[8]

Workflow for Crystal Structure Determination

workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (e.g., SHELX) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (checkCIF) refinement->validation Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is collected at a controlled temperature (often 100 K to reduce thermal vibrations) by rotating the crystal and collecting diffraction patterns at various orientations.[8]

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, yielding a set of structure factors.[8]

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.

The final output of this process is a Crystallographic Information File (CIF), which contains all the atomic coordinates, unit cell parameters, and other essential crystallographic data.

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

With the crystal structure solved, the focus shifts to analyzing the forces that hold the molecules together in the lattice. This analysis is crucial for understanding the material's properties.

Key Crystallographic Parameters

The following table outlines the key parameters that would be obtained from the crystallographic analysis. For illustrative purposes, data for the related compound 2-hydroxy-4-methoxy benzaldehyde is included.

Parameter2-hydroxy-4-methoxy benzaldehydeThis compound
Chemical FormulaC₈H₈O₃C₈H₈O₃
Formula Weight152.14152.15
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)6.3037(3)To be determined
b (Å)33.102(2)To be determined
c (Å)7.0471(4)To be determined
β (°)102.105(3)To be determined
Volume (ų)1437.79(14)To be determined
Z8To be determined
Temperature (K)200To be determined
Supramolecular Assembly and Hydrogen Bonding

The presence of a hydroxyl group (a strong hydrogen bond donor) and carbonyl and methoxy oxygen atoms (hydrogen bond acceptors) in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing.

Molecular Structure and Potential Interactions

Caption: Potential intermolecular interactions in this compound.

One would anticipate the formation of various hydrogen-bonding motifs, such as chains or dimers, which would create a robust supramolecular network. The analysis of these interactions, including bond distances and angles, is critical to understanding the crystal's stability.

Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular interactions.[4]

The Hirshfeld surface is mapped with properties like d_norm, which highlights contacts shorter than the van der Waals radii in red, indicating strong interactions like hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of contacts (e.g., O···H, C···H, C···C) to the overall crystal packing.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional architecture. Subsequent analysis of the intermolecular forces using hydrogen bond analysis and Hirshfeld surface mapping will provide critical insights into the relationship between its structure and macroscopic properties.

The determination of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state behavior and facilitating its potential application in drug development and materials science. This knowledge is essential for controlling polymorphism, improving formulation strategies, and designing new materials with tailored properties.

References

Methodological & Application

Topic: The Strategic Use of 5-Hydroxy-2-methoxybenzaldehyde (o-Vanillin) in Modern Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

5-Hydroxy-2-methoxybenzaldehyde, commonly known as ortho-vanillin (o-vanillin), is a versatile aromatic aldehyde distinguished by its unique substitution pattern, which includes aldehyde, hydroxyl, and methoxy functional groups.[1] This arrangement makes it an ideal precursor for the synthesis of a wide array of Schiff bases.[2] These compounds are formed through the condensation of o-vanillin with primary amines, leading to the formation of a characteristic azomethine (-C=N-) group.[2][3] The resulting Schiff bases are not mere synthetic curiosities; they are multipurpose ligands that form highly stable complexes with most metals, a property attributed to the strategic positioning of the nitrogen atom of the azomethine group alongside the oxygen atoms of the hydroxyl and methoxy groups.[1][3] This structural advantage has propelled o-vanillin derived Schiff bases to the forefront of various scientific fields, including coordination chemistry, catalysis, polymer science, and pharmacology, where they exhibit significant antibacterial, antifungal, antioxidant, and anticancer properties.[1][3][4] This document provides an in-depth guide to the synthesis, mechanism, and application of these valuable compounds, complete with detailed experimental protocols for laboratory application.

Mechanistic Insights: The Chemistry of Formation

The synthesis of a Schiff base from this compound is a classic nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, although it can also proceed under neutral or even basic conditions.[5] The reaction's efficiency is rooted in the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the primary amine's nitrogen atom.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the o-vanillin. This step forms a transient zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral amino alcohol, often referred to as a carbinolamine or hemiaminal. This step is often the rate-determining step and can be accelerated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water. The hydroxyl group is protonated (by the acid catalyst or another proton source) to form a good leaving group (H₂O). As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, leading to the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as water or the amine reactant itself) removes the proton from the nitrogen atom, yielding the final, neutral Schiff base product and regenerating the catalyst.

The presence of the ortho-hydroxyl group in o-vanillin plays a crucial role in stabilizing the final Schiff base structure through the formation of a strong intramolecular hydrogen bond (O-H···N) between the phenolic hydrogen and the imine nitrogen.[6] This creates a stable six-membered ring, enhancing the planarity and thermodynamic stability of the molecule.[6][7]

Schiff_Base_Mechanism Figure 1: Reaction Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products oVan This compound (o-Vanillin) Carbinolamine Carbinolamine Intermediate oVan->Carbinolamine + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O (Dehydration) Water Water (H2O)

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.

Applications in Research and Development

The Schiff bases synthesized from o-vanillin are not just stable; they are highly functional. Their applications are extensive and continue to grow, making their synthesis a valuable tool for researchers.

Application AreaDescriptionKey Features & Examples
Coordination Chemistry The imine nitrogen and phenolic oxygen act as excellent coordination sites, making these Schiff bases bidentate or polydentate ligands for a wide range of metal ions.[1][3]Formation of stable, often colorful, metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes are studied for their unique magnetic, electronic, and structural properties.[8][9]
Biological & Pharmaceutical The Schiff bases and their metal complexes frequently exhibit potent biological activities.They are widely investigated as antibacterial, antifungal, anticancer, and antioxidant agents.[1][3][8] Some derivatives have been explored for their ability to interact with and cleave DNA.[1][3]
Catalysis Metal complexes of these ligands can serve as catalysts in various organic transformations.Used in oxidation reactions, polymerization, and other catalytic processes.[1][3]
Polymer Science o-Vanillin derived Schiff bases can be incorporated into polymer backbones or used to modify existing polymers.Used to create polymers with enhanced thermal stability, ion-exchange properties, or specific metal-adsorption capabilities, such as modifying chitosan for Cu(II) removal.[4]
Material Science These compounds find use as corrosion inhibitors, dyes, and in the development of fluorescent sensors.Their ability to form a protective layer on metal surfaces makes them effective corrosion inhibitors for mild steel in acidic media.[10] Certain derivatives exhibit fluorescence, making them useful in chemical sensing applications.[11]

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis and characterization of Schiff bases from this compound.

General Workflow for Synthesis and Characterization

The overall process follows a logical sequence from synthesis to purification and finally to structural confirmation.

Experimental_Workflow Figure 2: General Experimental Workflow Reactants 1. Reactant Preparation - Weigh o-Vanillin - Measure Primary Amine - Select Solvent Reaction 2. Condensation Reaction - Dissolve Reactants - Add Catalyst (optional) - Reflux/Stir at RT Reactants->Reaction Isolation 3. Product Isolation - Cool Reaction Mixture - Collect Precipitate by Filtration - Wash with Cold Solvent Reaction->Isolation Purification 4. Purification - Recrystallization from a suitable solvent (e.g., Ethanol) Isolation->Purification Characterization 5. Characterization - TLC for Purity - Melting Point - FT-IR, NMR, Mass Spec Purification->Characterization

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Synthesis of an o-Vanillin Schiff Base

This protocol describes a standard reflux method, which is broadly applicable for many primary amines.

Materials:

  • This compound (o-vanillin)

  • Selected primary amine (e.g., p-toluidine, 2-aminobenzoic acid)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 0.01 moles of this compound (1.52 g) in 20-30 mL of ethanol. Stir until fully dissolved.

  • Amine Addition: In a separate beaker, dissolve an equimolar amount (0.01 moles) of the chosen primary amine in a minimal amount of ethanol.

  • Initiate Reaction: Add the amine solution dropwise to the stirred aldehyde solution in the flask. Expert Insight: A color change is often immediately observed, indicating the initial formation of the imine.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate. Natural acid catalysts like lime juice have also been used for a greener synthesis approach.[12][13]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-3 hours.[14] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. For enhanced precipitation, the flask can be placed in an ice bath.

  • Collection and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[15]

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven. The purity can be checked by its melting point and TLC. If necessary, the Schiff base can be further purified by recrystallization from hot ethanol.[15]

Protocol 2: Synthesis of a Metal Complex

This protocol outlines the subsequent chelation of the synthesized Schiff base with a metal salt.

Materials:

  • Synthesized o-vanillin Schiff base ligand

  • Metal(II) salt (e.g., Cu(NO₃)₂, Co(NO₃)₂, Ni(NO₃)₂)

  • Ethanol and Water

  • Stirring and heating apparatus

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of the purified Schiff base ligand in hot ethanol (e.g., 20 mL).

  • Metal Salt Solution: In a separate beaker, dissolve 1 molar equivalent of the metal(II) salt in a small amount of water or an ethanol-water mixture.[14][16]

  • Complexation: While stirring vigorously, add the metal salt solution dropwise to the hot ligand solution. A change in color and the formation of a precipitate usually indicates complex formation.

  • Reflux: Heat the resulting mixture to reflux for 1-2 hours to ensure the completion of the reaction.[16]

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the complex with water and then with a small amount of cold ethanol to remove any unreacted ligand or metal salt. Dry the final product thoroughly.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base. Below is a table of expected characterization data for a representative product: 2-methoxy-6-((p-tolylimino)methyl)phenol, synthesized from o-vanillin and p-toluidine.[15]

TechniqueObservationInterpretation
Appearance Yellow crystalline solidFormation of the conjugated imine system.
Melting Point Sharp, defined melting point (e.g., 99-101°C)Indicates high purity of the compound.[15]
FT-IR (cm⁻¹) ~3400 (broad), ~1600-1620, ~1585O-H stretch (hydrogen-bonded), C=C (aromatic), C=N (azomethine/imine) stretch. The appearance of the C=N band and the shift or disappearance of the C=O band (~1660 cm⁻¹) from o-vanillin confirms imine formation.[15][17]
¹H NMR (ppm) ~13.0-14.0 (s, 1H), ~8.5-9.0 (s, 1H), ~6.8-8.0 (m, Ar-H), ~3.9 (s, 3H), ~2.4 (s, 3H)O-H (phenolic, downfield due to H-bonding), CH=N (azomethine proton), aromatic protons, OCH₃ (methoxy), CH₃ (tolyl). The disappearance of the aldehyde proton (~9.8 ppm) is a key indicator of successful reaction.[15][17]
Mass Spec (m/z) Peak corresponding to [M]⁺ or [M+H]⁺Confirms the molecular weight of the synthesized Schiff base.

Concluding Remarks

This compound is a powerful and accessible building block for chemical synthesis. The straightforward nature of its reaction with primary amines, coupled with the high stability and functional versatility of the resulting Schiff bases, ensures its continued relevance in modern chemistry. The protocols and data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the vast potential of these compounds in drug development, materials science, and beyond.

References

Application of 5-Hydroxy-2-methoxybenzaldehyde in Coumarin Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Coumarins and the Strategic Role of 5-Hydroxy-2-methoxybenzaldehyde

Coumarins, a diverse class of benzopyrone compounds, are ubiquitous in nature and form the structural core of numerous molecules with significant pharmacological properties. Their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial effects, has established them as privileged scaffolds in drug discovery and development. The synthesis of coumarin derivatives is a cornerstone of medicinal chemistry, and the choice of starting materials is critical in dictating the substitution pattern and, consequently, the biological activity of the final compound.

This compound, also known as o-vanillin, is a particularly valuable precursor in the synthesis of a specific subset of coumarins. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and a methoxy group at the 2-position, allows for the regioselective formation of coumarins with specific functionalities that can influence their pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide to the use of this compound in coumarin synthesis, detailing established protocols and the underlying chemical principles.

Core Synthetic Strategies: Leveraging Classical Reactions for Coumarin Formation

Several classical named reactions are routinely employed for the synthesis of coumarins from o-hydroxybenzaldehydes. The most relevant and widely utilized methods for this compound include the Perkin reaction and the Knoevenagel condensation.

The Perkin Reaction: A Classic Route to Cinnamic Acid Derivatives and Coumarins

The Perkin reaction, developed by William Henry Perkin in 1868, is a powerful method for the synthesis of α,β-unsaturated aromatic acids, which can subsequently cyclize to form coumarins. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid.

Mechanism Insight: The reaction with salicylaldehydes is believed to proceed through the initial formation of an O-acetylated intermediate. This is followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to yield the coumarin ring system.

Perkin_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification 5_Hydroxy_2_methoxybenzaldehyde This compound Mixing Mixing of Reactants 5_Hydroxy_2_methoxybenzaldehyde->Mixing Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixing Base_Catalyst Base Catalyst (e.g., Sodium Acetate) Base_Catalyst->Mixing Heating Heating (e.g., 180-200°C) Mixing->Heating Initiates Reaction Cyclization Intramolecular Cyclization Heating->Cyclization Promotes Cooling Cooling & Precipitation Cyclization->Cooling Crude Product Formation Filtration Filtration Cooling->Filtration Isolation Recrystallization Recrystallization Filtration->Recrystallization Purification Final_Product 7-Hydroxy-8-methoxycoumarin Recrystallization->Final_Product

Figure 1: General experimental workflow for the Perkin reaction.

Protocol 1: Synthesis of 7-Hydroxy-8-methoxycoumarin via Perkin Reaction

This protocol outlines the synthesis of 7-hydroxy-8-methoxycoumarin from this compound and acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-hydroxy-8-methoxycoumarin.

Expected Outcome: This procedure typically yields the desired coumarin in moderate to good yields, depending on the reaction scale and purity of the starting materials.

The Knoevenagel Condensation: A Versatile and Efficient Approach

The Knoevenagel condensation is a highly versatile and widely used method for the synthesis of coumarins. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of coumarins from this compound, a common active methylene compound is diethyl malonate.

Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (lactonization) to form the coumarin ring.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aldehyde This compound Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Active_Methylene Active Methylene Compound (e.g., Diethyl Malonate) Enolate_Formation Enolate Formation Active_Methylene->Enolate_Formation Base Base Catalyst (e.g., Piperidine) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Attacks Dehydration Dehydration Nucleophilic_Attack->Dehydration Cyclization Intramolecular Cyclization (Lactonization) Dehydration->Cyclization Final_Product Substituted Coumarin Cyclization->Final_Product

Figure 2: Mechanism of the Knoevenagel condensation for coumarin synthesis.

Protocol 2: Synthesis of 7-Hydroxy-8-methoxy-3-ethoxycarbonylcoumarin via Knoevenagel Condensation

This protocol describes a piperidine-catalyzed Knoevenagel condensation of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Dilute hydrochloric acid

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-8-methoxy-3-ethoxycarbonylcoumarin.

Expected Outcome: The Knoevenagel condensation is generally a high-yielding reaction, and this protocol is expected to produce the desired coumarin in good to excellent yields.

Quantitative Data and Reaction Optimization

The efficiency of coumarin synthesis from this compound can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes representative data for the synthesis of coumarins from o-hydroxybenzaldehydes using various methods.

Starting AldehydeReagentCatalystSolventTemp. (°C)TimeYield (%)Reference
SalicylaldehydeAcetic anhydrideSodium acetate-up to 200Not specified-
Substituted SalicylaldehydesPhenylacetic acidsTriethylamine-120-46-74
SalicylaldehydeDiethyl malonateL-prolineEthanol8018 h-
SalicylaldehydeDiethyl malonatePiperidineSolvent-freeMicrowavea few min-
o-VanillinDimethyl malonateLithium sulfateSolvent-freeUltrasound-96-97

Note: This table provides a general overview. Specific yields for this compound may vary.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a variety of coumarin derivatives. The Perkin and Knoevenagel reactions represent robust and well-established methods for constructing the coumarin scaffold from this precursor. The choice between these methods will often depend on the desired substitution pattern at the 3- and 4-positions of the coumarin ring.

Further research in this area may focus on the development of greener and more efficient catalytic systems, such as the use of solid-supported catalysts or enzymatic transformations, to further enhance the sustainability of these synthetic routes. The continued exploration of the biological activities of coumarins derived from this compound will undoubtedly lead to the discovery of new and potent therapeutic agents.

The Alchemist's Aldehyde: A Guide to Synthesizing Heterocyclic Scaffolds from 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Hydroxy-2-methoxybenzaldehyde

In the landscape of synthetic organic chemistry, the selection of a starting material is a decision of paramount strategic importance. This compound, a deceptively simple aromatic aldehyde, represents a powerhouse of synthetic potential. Its architecture, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and an activated aromatic ring, provides multiple handles for diversification. The specific arrangement of the hydroxyl and methoxy groups dictates the regiochemical outcomes of cyclization reactions, making it a predictable and reliable precursor for a variety of heterocyclic systems. These systems, including Schiff bases, chalcones, coumarins, and benzofurans, form the core scaffolds of numerous pharmacologically active agents and advanced materials.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We move beyond mere procedural lists to dissect the underlying principles of each transformation, offering field-proven insights into reaction mechanisms and experimental design. The protocols herein are designed to be self-validating, providing a robust foundation for laboratory application and further innovation.

Section 1: Synthesis of Schiff Bases - The Azomethine Gateway

The condensation of this compound with primary amines is a direct and efficient route to Schiff bases (imines). The resulting azomethine linkage (-C=N-) is a critical pharmacophore in its own right and serves as a versatile intermediate for further heterocyclic synthesis. The presence of the phenolic hydroxyl group often enhances the biological activity and chelating properties of the resulting Schiff base.

Causality in Synthesis: The Mechanism of Imine Formation

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic aldehyde carbonyl, forming a transient hemiaminal intermediate. This is followed by a dehydration step, which is typically the rate-limiting step and is often acid-catalyzed, to yield the stable imine. The reaction is reversible, and in many cases, the product precipitates from the reaction medium, driving the equilibrium forward.

Schiff_Base_Mechanism Mechanism of Schiff Base Formation R1 This compound I1 Hemiaminal Intermediate R1->I1 + R'-NH₂ R2 Primary Amine (R'-NH₂) R2->I1 P1 Schiff Base I1->P1 - H₂O (Dehydration) H2O H₂O I1->H2O

Caption: Mechanism of Schiff Base Formation.

Protocol 1: Synthesis of Thiazole-Derived Schiff Bases[1][2][3]

This protocol details the synthesis of biologically active Schiff bases by condensing this compound with heterocyclic amines, as demonstrated by Mariswamy et al.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-nitrothiazole or 2-Amino-5-ethyl-1,3,4-thiadiazole (1.0 eq)

  • Methanol (AnalaR grade)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the primary amine (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole, 10 mmol) in 20 mL of methanol in the round-bottom flask.

  • In a separate beaker, dissolve this compound (10 mmol, 1.52 g) in 10 mL of methanol.

  • Add the aldehyde solution dropwise to the stirred amine solution over 10 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insight: The choice of methanol as a solvent is strategic; it effectively dissolves the reactants while allowing the Schiff base product, which is often less soluble, to precipitate upon formation, thus simplifying purification. Refluxing provides the necessary activation energy for the dehydration of the hemiaminal intermediate.

Section 2: Synthesis of Chalcones - Building Blocks for Flavonoids

Chalcones are α,β-unsaturated ketones that constitute the central core of the flavonoid family of natural products. They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone. This compound serves as the aldehyde component, reacting with various acetophenones to yield chalcones with diverse substitution patterns and biological activities, including antiproliferative effects.[1]

Causality in Synthesis: The Claisen-Schmidt Condensation

This base-catalyzed reaction begins with the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to form the highly conjugated and stable chalcone structure.

Chalcone_Workflow General Workflow for Chalcone Synthesis S1 Combine Aldehyde & Acetophenone in Methanol S2 Add Base Catalyst (e.g., 40% KOH in Methanol) S1->S2 S3 Heat Reaction Mixture (e.g., 60°C, overnight) S2->S3 S4 Monitor by TLC S3->S4 S5 Work-up: Evaporate Solvent & Acidify (e.g., 4N HCl) S4->S5 S6 Extraction with Organic Solvent (e.g., Ethyl Acetate) S5->S6 S7 Purification (e.g., Column Chromatography or Recrystallization) S6->S7 S8 Characterization (NMR, IR, MS) S7->S8

Caption: General Workflow for Chalcone Synthesis.

Protocol 2: Base-Catalyzed Synthesis of a Hydroxylated Chalcone

This protocol is adapted from methodologies used for synthesizing antiviral chalcones.

Materials:

  • This compound (1.0 eq, 0.53 mmol, 81 mg)

  • Substituted Acetophenone (e.g., 1-(2,6-dihydroxyphenyl)ethanone) (1.0 eq)

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH) solution (40% w/v in Methanol)

  • 4N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound and the substituted acetophenone in 2.5 mL of methanol.

  • Add 2.5 mL of 40% KOH in methanol to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • After the reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.

  • Carefully add 4N HCl dropwise to the residue until the pH is acidic (pH ~2), which will cause the product to precipitate.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactant A (Aldehyde)Reactant B (Ketone)BaseTemp.TimeYield (%)Reference
This compound3,4,5-trimethoxyacetophenoneNaOHRT2 days50[1]
This compound1-(2-benzyloxy-6-hydroxyphenyl)ethanoneKOH60°COvernight-

Section 3: Synthesis of Coumarins - Accessing the Benzopyrone Core

Coumarins (2H-1-benzopyran-2-ones) are a vital class of heterocycles with applications ranging from pharmaceuticals to fragrances. While direct protocols for this compound are not abundant, the Knoevenagel condensation provides a reliable and adaptable route for o-hydroxybenzaldehydes. This reaction involves the condensation with an active methylene compound, such as diethyl malonate, followed by intramolecular cyclization.

Causality in Synthesis: The Knoevenagel Condensation Pathway

The reaction is catalyzed by a weak base (e.g., piperidine, L-proline), which deprotonates the active methylene compound (diethyl malonate) to form a carbanion. This nucleophile adds to the aldehyde to form an intermediate, which then dehydrates to an unsaturated diester. An intramolecular transesterification (lactonization), driven by the proximate phenolic hydroxyl group, then occurs, eliminating ethanol and forming the stable aromatic pyrone ring of the coumarin.

Protocol 3: Adapted Knoevenagel Condensation for Coumarin Synthesis[4]

This protocol is adapted from established procedures for synthesizing coumarin-3-carboxylates from salicylaldehydes.

Materials:

  • This compound (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Piperidine (0.1 eq) or L-proline (0.1 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol, 1.52 g) and diethyl malonate (12 mmol, 1.92 g) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (1 mmol, 0.1 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the coumarin product.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.

Expert Insight: The position of the hydroxyl and methoxy groups on the starting aldehyde will directly translate to the substitution pattern on the final coumarin. Starting with this compound is expected to yield a 7-hydroxy-4-methoxycoumarin derivative, a valuable scaffold in medicinal chemistry.

Section 4: Synthesis of Benzofurans - Constructing the Fused Furan Ring

Benzofurans are heterocyclic compounds present in many natural products and pharmaceuticals. A common and effective method for their synthesis from o-hydroxybenzaldehydes involves a reaction with an α-haloketone (e.g., phenacyl bromide) followed by base-catalyzed intramolecular cyclization.

Causality in Synthesis: O-Alkylation followed by Aldol Condensation

The synthesis is a two-step, one-pot process. First, the base (e.g., K₂CO₃, DABCO) deprotonates the phenolic hydroxyl group, which then acts as a nucleophile in an Sₙ2 reaction with the α-haloketone, forming an ether linkage (O-alkylation). The same base then deprotonates the α-carbon of the newly introduced ketone, generating an enolate. This enolate undergoes an intramolecular aldol condensation by attacking the aldehyde carbonyl. A final dehydration step yields the aromatic 2-aroylbenzofuran.[2]

Benzofuran_Mechanism Mechanism for 2-Aroylbenzofuran Synthesis R1 This compound I1 Phenoxide Intermediate R1->I1 + Base (-BH⁺) R2 Phenacyl Halide I2 Ether Intermediate R2->I2 I1->I2 + Phenacyl Halide (-X⁻) I3 Enolate Intermediate I2->I3 + Base (-BH⁺) I4 Cyclized Aldol Adduct I3->I4 Intramolecular Aldol Condensation P1 2-Aroylbenzofuran I4->P1 - H₂O (Dehydration)

Caption: Mechanism for 2-Aroylbenzofuran Synthesis.

Protocol 4: Adapted Synthesis of 2-Aroylbenzofurans

This protocol is adapted from the well-established DABCO-catalyzed reaction between o-hydroxybenzaldehydes and phenacyl halides.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted Phenacyl Bromide (α-bromoacetophenone) (1.1 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a stirred suspension of the base (DABCO or K₂CO₃, 20 mmol) in acetonitrile (30 mL), add this compound (10 mmol, 1.52 g).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted phenacyl bromide (11 mmol) to the mixture.

  • Heat the reaction to reflux (approx. 82°C) and continue stirring until the starting materials are consumed (monitor by TLC, typically 3-5 hours).

  • After cooling to room temperature, filter off the base and its salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aroylbenzofuran.

Conclusion

This compound is a versatile and strategically valuable precursor for the synthesis of a wide array of medicinally important heterocyclic compounds. By understanding the underlying mechanisms of key transformations such as Schiff base formation, Claisen-Schmidt condensation, Knoevenagel condensation, and intramolecular cyclizations, researchers can effectively leverage this starting material to build complex molecular architectures. The protocols provided in this guide offer a robust starting point for the synthesis of Schiff bases, chalcones, coumarins, and benzofurans, enabling further exploration in drug discovery and materials science.

References

Metal Complexes of Schiff Bases Derived from 5-Hydroxy-2-methoxybenzaldehyde (o-Vanillin): Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Versatility of Schiff Base Metal Complexes

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a class of "privileged ligands" in coordination chemistry.[1] Their synthetic accessibility, structural diversity, and the ability of the imine nitrogen to form stable complexes with a wide array of metal ions make them exceptionally versatile.[2][3] When derived from ortho-hydroxy aromatic aldehydes like 5-Hydroxy-2-methoxybenzaldehyde (commonly known as o-vanillin), these ligands offer multiple coordination sites (typically N and O), leading to the formation of stable chelate rings with enhanced biological and catalytic properties.

The coordination of a metal ion to a Schiff base ligand often significantly enhances its inherent biological activity.[4] This potentiation is frequently explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[5] This enhanced lipophilicity facilitates the complex's diffusion across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and efficacy.

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of metal complexes derived from Schiff bases of o-vanillin. It is designed for researchers in medicinal chemistry, drug development, and materials science, offering detailed protocols and the scientific rationale behind the experimental designs.

Part 1: Synthesis and Characterization

The foundation of any study involving these complexes lies in their robust synthesis and thorough characterization. The protocols below are designed to be reproducible and provide a clear understanding of the structural and physicochemical properties of the synthesized compounds.

Protocol 1.1: Synthesis of Schiff Base Ligand from this compound

This protocol describes the condensation reaction between this compound and a primary amine to form the Schiff base ligand. The choice of amine dictates the final properties of the ligand and its complexes.

Rationale: The reaction is a nucleophilic addition-elimination (condensation) where the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. A slightly acidic catalyst (like glacial acetic acid) is often used to protonate the hydroxyl group, making it a better leaving group (water). Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar (10 mmol) amount of the desired primary amine (e.g., 2-aminophenol, aniline derivative) dissolved in 20 mL of ethanol.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6] Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.[6]

  • Filtration: Filter the resulting solid precipitate, wash it with cold ethanol to remove unreacted starting materials, and then with diethyl ether.

  • Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

Workflow for Schiff Base Synthesis

cluster_reactants Reactant Preparation Aldehyde This compound in Ethanol Mix Mix Reactants Aldehyde->Mix Amine Primary Amine in Ethanol Amine->Mix Catalyst Add Glacial Acetic Acid Mix->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Cool Cool to Precipitate Reflux->Cool Filter Filter & Wash (Cold Ethanol) Cool->Filter Dry Vacuum Dry Filter->Dry Product Purified Schiff Base Ligand Dry->Product

Caption: Workflow for the synthesis of a Schiff base ligand.

Protocol 1.2: General Synthesis of Metal(II) Complexes

This protocol outlines a general method for chelating the synthesized Schiff base ligand with various divalent metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Rationale: The Schiff base ligand, dissolved in a suitable solvent, acts as a Lewis base, donating electron pairs to the metal salt (Lewis acid). The reaction is typically performed in a 2:1 ligand-to-metal molar ratio to satisfy the coordination sphere of the metal, often resulting in an octahedral or square planar geometry.[5]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 25 mL of hot ethanol or a DMF/ethanol mixture in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O) in a minimum amount of distilled water or ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.[6] A change in color and the formation of a precipitate usually indicate complex formation.

  • Reflux: Reflux the reaction mixture for 3-5 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Filter the solid metal complex, wash thoroughly with ethanol and then diethyl ether to remove any unreacted ligand or metal salt.

  • Drying: Dry the final product in a vacuum desiccator.

Section 1.3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. Each technique provides a unique piece of the structural puzzle.

Rationale for Characterization Techniques:

  • FT-IR Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. The key is to compare the spectrum of the free ligand with that of the metal complex. A shift in the azomethine ν(C=N) band (typically to a lower frequency) indicates the involvement of the imine nitrogen in coordination.[7] The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.[7]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions and the geometry of the complex. Ligands typically show π → π* and n → π* transitions. In the complexes, new bands may appear due to ligand-to-metal charge transfer (LMCT) and d-d transitions, the latter being characteristic of the metal ion's geometry (e.g., octahedral, tetrahedral, square planar).[5][6]

  • ¹H NMR Spectroscopy: Used to confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance of the phenolic -OH proton signal in the complex spectrum confirms its deprotonation and coordination to the metal ion. Shifts in the positions of other protons, especially those near the coordination sites, provide further evidence of complexation.[8]

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the synthesized compounds, providing direct evidence for the proposed molecular formula and the ligand-to-metal stoichiometry.[2]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules.[8] The decomposition pattern provides insights into the complex's structure.

Technique Free Ligand (Expected) Metal Complex (Expected Change) Rationale for Change
FT-IR ν(O-H): ~3400 cm⁻¹ν(C=N): ~1620-1640 cm⁻¹Disappearance of ν(O-H)Shift in ν(C=N) to lower cm⁻¹New bands ν(M-O), ν(M-N) ~400-600 cm⁻¹Deprotonation of phenolic -OH and coordination of imine N to the metal center.[7]
UV-Vis π → π* (~250-300 nm)n → π* (~330-380 nm)Shifts in ligand bandsNew LMCT or d-d bands (>400 nm)Coordination alters ligand orbital energies; d-d transitions become possible.[6]
¹H NMR δ(-OH): ~13 ppmδ(-CH=N-): ~8.5 ppmDisappearance of -OH signalShift in -CH=N- and aromatic signalsPhenolic proton is lost upon coordination; electron density changes affect nearby protons.[5]
Molar Cond. Low (non-electrolyte)Low (non-electrolyte) or High (electrolyte)Indicates if anions are coordinated or exist as counter-ions in the lattice.[8]

Part 2: Applications and Experimental Protocols

Metal complexes of o-vanillin Schiff bases are explored for a variety of applications, primarily driven by their ability to interact with biological macromolecules.

Section 2.1: Antimicrobial Activity

Rationale: The enhanced lipophilicity of the metal complexes allows them to penetrate microbial cell walls more effectively than the free ligand.[9] Once inside, the metal ion can disrupt cellular processes by binding to enzymes or DNA, leading to cell death.[10]

Protocol 2.1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the synthesized complexes and the free ligand in DMSO (e.g., 1 mg/mL). Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the broth to achieve a range of concentrations (e.g., 500 µg/mL down to ~0.97 µg/mL).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by adding a viability indicator like Resazurin.

Workflow for MIC Determination

cluster_prep Preparation Stock Compound Stock (in DMSO) Plate 96-Well Plate Stock->Plate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) AddInoculum Add Inoculum to each well Inoculum->AddInoculum Dilution Serial Dilution of Compound in Broth Plate->Dilution Dilution->AddInoculum Incubate Incubate 24h at 37°C AddInoculum->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read Result MIC Value (µg/mL) Read->Result

Caption: Workflow for the broth microdilution MIC assay.

Section 2.2: Anticancer & Cytotoxicity Studies

Rationale: Many metal complexes can induce apoptosis (programmed cell death) in cancer cells.[12] Their mechanisms often involve the generation of reactive oxygen species (ROS), inhibition of topoisomerase, or direct interaction with DNA, leading to the arrest of replication and cell proliferation.[13][14]

Protocol 2.2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]

  • Treatment: Treat the cells with various concentrations of the synthesized complexes (prepared in the appropriate cell culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against concentration.[15]

Section 2.3: DNA Interaction Studies

Rationale: DNA is a primary target for many anticancer and antimicrobial drugs.[16] Understanding how these complexes bind to DNA is crucial for elucidating their mechanism of action. Binding can occur via intercalation (stacking between base pairs), groove binding, or electrostatic interactions.[17]

Protocol 2.3.1: UV-Visible Spectroscopic Titration

This method monitors changes in the absorption spectrum of the complex upon the addition of DNA.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the metal complex in a Tris-HCl buffer. Also, prepare a concentrated stock solution of calf thymus DNA (CT-DNA) in the same buffer and ensure its purity (A₂₆₀/A₂₈₀ ratio of ~1.8-1.9).

  • Titration: Keep the concentration of the metal complex constant in a quartz cuvette.[18] Titrate by adding successive, small aliquots of the CT-DNA stock solution.

  • Measurement: Record the UV-Vis absorption spectrum after each addition of DNA, allowing the solution to equilibrate.

  • Analysis: An intercalative binding mode is often indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorption.[7][18] The intrinsic binding constant (Kₑ) can be calculated using the Wolfe-Shimer equation.

Protocol 2.3.2: Ethidium Bromide (EB) Displacement Assay

This fluorescence-based assay determines if a complex can displace EB, a known DNA intercalator.

Rationale: EB exhibits a significant increase in fluorescence intensity upon intercalating with DNA. A complex that can also intercalate will compete with EB for the binding sites, displacing it and causing a quenching (decrease) of the fluorescence.[16]

Step-by-Step Protocol:

  • EB-DNA Complex Formation: Prepare a solution of the EB-DNA complex in Tris-HCl buffer by adding EB to a CT-DNA solution and incubating until a stable fluorescence signal is achieved.

  • Titration: Titrate this solution with increasing concentrations of the metal complex.

  • Measurement: Excite the solution at the appropriate wavelength for EB (~520 nm) and record the emission intensity (~600 nm) after each addition of the complex.

  • Analysis: A significant decrease in fluorescence intensity suggests the complex is displacing EB and binding to DNA via intercalation. The quenching constant (Kₛᵥ) can be calculated using the Stern-Volmer equation.[16]

Mechanism of Ethidium Bromide Displacement

cluster_before Before Complex Addition cluster_after After Complex Addition DNA1 DNA Fluorescence1 High Fluorescence DNA1->Fluorescence1 Emits EB1 EB EB1->DNA1 Intercalates Plus + DNA2 DNA Fluorescence2 Low Fluorescence DNA2->Fluorescence2 Quenched Complex Complex Complex->DNA2 Displaces & Intercalates Arrow ==> EB2 EB

Caption: Competitive binding assay showing displacement of EB.

Section 2.4: Antioxidant Activity

Rationale: Some metal complexes can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, which are implicated in numerous diseases.[9][19]

Protocol 2.4.1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test complexes in methanol.

  • Reaction: In a test tube or 96-well plate, mix a fixed volume of the DPPH solution with the solutions of the test complexes.[9]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at ~517 nm. A control containing only DPPH and methanol is also measured. Ascorbic acid is typically used as a positive control.[9]

  • Analysis: The scavenging activity is calculated as a percentage of the decrease in absorbance relative to the control. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined to quantify the antioxidant power.[9]

Conclusion and Future Outlook

The metal complexes of Schiff bases derived from this compound are a rich field of study, offering significant potential in the development of new therapeutic agents. The ease of synthesis and the ability to tune their steric and electronic properties by varying the primary amine and the coordinated metal ion allow for the creation of a vast library of compounds for screening.[13] Future research should focus on elucidating detailed mechanisms of action, exploring in vivo efficacy and toxicity, and developing targeted delivery systems to improve their therapeutic index. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to explore and harness the potential of these fascinating coordination compounds.

References

Application Notes and Protocols: 5-Hydroxy-2-methoxybenzaldehyde in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methoxybenzaldehyde, an isomer of the well-known flavoring agent vanillin, is emerging as a valuable scaffold in the design and synthesis of potent enzyme inhibitors.[1][2] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups, provides a versatile platform for chemical modification and targeted interactions with enzyme active sites.[3] This document provides a comprehensive guide to the application of this compound and its derivatives in the development of enzyme inhibitors, with a particular focus on tyrosinase and cholinesterases. Detailed protocols for in vitro enzyme inhibition assays are provided to facilitate the screening and characterization of novel inhibitory compounds.

Introduction: The Versatility of the this compound Scaffold

This compound is a naturally occurring phenolic aldehyde found in various plants.[1] While structurally similar to vanillin, its distinct arrangement of functional groups imparts different chemical and biological properties. The presence of a hydroxyl group at the 5-position and a methoxy group at the 2-position, ortho to the aldehyde, creates a unique electronic and steric environment. This arrangement is crucial for its utility as a building block in medicinal chemistry.

The aldehyde group serves as a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases, through condensation reactions with primary amines.[4][5] These Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The phenolic hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, contributing to the binding affinity and specificity of the inhibitor.

Logical Workflow for Inhibitor Development:

Caption: Workflow for developing enzyme inhibitors from this compound.

Key Enzyme Targets and Mechanisms of Inhibition

Derivatives of this compound have shown inhibitory activity against several key enzymes implicated in human diseases. This section will focus on two prominent examples: tyrosinase and cholinesterases.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[6] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries.[6]

A related isomer, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[7][8][9] This compound inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a half-maximal inhibitory concentration (ID50) of 0.03 mM.[7] Kinetic studies revealed a mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[7] The structural similarity of this compound suggests that its derivatives could also be effective tyrosinase inhibitors. The phenolic hydroxyl group is thought to chelate the copper ions in the active site of tyrosinase, thereby blocking its catalytic activity.

Proposed Mechanism of Tyrosinase Inhibition:

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site Enzyme Tyrosinase Cu2+ Cu2+ Product Dopaquinone Enzyme->Product Catalysis (Inhibited) Inhibitor This compound Derivative Inhibitor->Enzyme:cu1 Chelation of Copper Ions Substrate L-DOPA Substrate->Enzyme Binding

Caption: Proposed chelation of copper ions in the tyrosinase active site.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some benzaldehyde derivatives have been reported to inhibit acetylcholinesterase.[10] The aromatic ring and the functional groups of these compounds can interact with the active site of cholinesterases, which is characterized by a narrow gorge containing a catalytic triad and a peripheral anionic site.

The development of dual inhibitors that can target both AChE and BChE is of particular interest. The versatile scaffold of this compound allows for the design of derivatives that can fit within the active sites of both enzymes and establish key interactions, such as pi-pi stacking with aromatic residues and hydrogen bonding with amino acids in the catalytic site.

Protocols for In Vitro Enzyme Inhibition Assays

The following protocols provide a general framework for assessing the inhibitory potential of compounds derived from this compound. These protocols should be optimized for the specific enzyme and substrate being investigated.[11][12][13]

  • Purified target enzyme (e.g., mushroom tyrosinase, human recombinant AChE)

  • Substrate (e.g., L-DOPA for tyrosinase, acetylthiocholine iodide for AChE)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test inhibitors (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., kojic acid for tyrosinase, donepezil for AChE)

  • 96-well microplates

  • Microplate spectrophotometer

This protocol is adapted from methods used to screen for tyrosinase inhibitors.[7]

1. Preparation of Solutions:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
  • Prepare a stock solution of L-DOPA in phosphate buffer.
  • Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% (v/v).

2. Assay Procedure:

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive/negative control), and 20 µL of the tyrosinase solution.
  • Pre-incubate the mixture at room temperature for 10 minutes.
  • Initiate the reaction by adding 20 µL of the L-DOPA solution.
  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.
  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

1. Preparation of Solutions:

  • Prepare a stock solution of AChE in phosphate buffer (pH 8.0).
  • Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
  • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.
  • Prepare stock solutions of the test compounds and a positive control (e.g., donepezil) in DMSO. Dilute with phosphate buffer to the desired concentrations.

2. Assay Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.
  • Add 10 µL of the AChE solution and incubate at 37°C for 15 minutes.
  • Initiate the reaction by adding 10 µL of the ATCI solution.
  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

3. Data Analysis:

  • Calculate the reaction rate for each well.
  • Determine the percentage of inhibition and the IC50 value as described in the tyrosinase inhibition assay protocol.

Data Presentation and Interpretation

The inhibitory potency of the synthesized compounds should be summarized in a clear and concise format.

Table 1: Inhibitory Activity of this compound Derivatives against Tyrosinase and Acetylcholinesterase.

Compound IDModification on AldehydeTyrosinase IC50 (µM)AChE IC50 (µM)
5H2MB (Parent Compound)>100>100
Derivative 1 Schiff base with aniline15.2 ± 1.825.6 ± 2.3
Derivative 2 Schiff base with hydrazine8.7 ± 0.912.1 ± 1.5
Kojic Acid (Positive Control)20.5 ± 2.1N/A
Donepezil (Positive Control)N/A0.05 ± 0.01

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The IC50 values provide a quantitative measure of the potency of the inhibitors. A lower IC50 value indicates a more potent inhibitor. Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Conclusion and Future Directions

This compound is a promising and versatile starting material for the development of novel enzyme inhibitors. Its derivatives have shown significant potential in targeting enzymes relevant to hyperpigmentation and neurodegenerative diseases. The protocols outlined in this document provide a solid foundation for researchers to screen and characterize new inhibitors based on this scaffold. Future research should focus on expanding the library of derivatives, exploring other enzyme targets, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Further investigations into the in vivo efficacy and safety of the most promising candidates will be crucial for their translation into therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 5-Hydroxy-2-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 5-Hydroxy-2-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. We will explore the strategic application of the Reimer-Tiemann reaction, elucidating the mechanistic underpinnings that govern its regioselectivity. Furthermore, this document details the subsequent derivatization to 2-(5-formyl-2-methoxyphenoxy)acetic acid, showcasing the utility of the parent aldehyde in constructing more complex molecular architectures. This application note is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insight and practical, field-tested methodologies.

Introduction: The Significance of Substituted Benzaldehydes

This compound and its derivatives are important intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of the hydroxyl, methoxy, and formyl groups on the benzene ring provides a versatile scaffold for further chemical modifications. These moieties can participate in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and etherifications, making them crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The ability to selectively introduce a formyl group onto a phenolic backbone is a cornerstone of modern organic synthesis, with reactions like the Reimer-Tiemann and Duff reactions being indispensable tools for this purpose.[1]

This guide will focus on a reliable and scalable protocol for the synthesis of this compound via the Reimer-Tiemann reaction, a classic yet highly effective method for the ortho-formylation of phenols.[2] We will delve into the causality behind the experimental choices, ensuring a robust and reproducible procedure.

Synthesis of this compound via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that facilitates the formylation of phenols, primarily at the ortho position relative to the hydroxyl group.[1] The reaction employs chloroform and a strong base, typically an aqueous solution of sodium or potassium hydroxide, to generate a highly reactive dichlorocarbene intermediate.[3]

Mechanistic Insight: The "Why" Behind the Protocol

The regioselectivity of the Reimer-Tiemann reaction is a key aspect of its utility. The reaction proceeds through the following key steps:

  • Deprotonation of Chloroform: The strong base deprotonates chloroform to form a trichloromethyl anion.

  • Formation of Dichlorocarbene: This anion rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl₂).[1]

  • Phenoxide Formation: The phenolic starting material, 2-methoxyphenol (guaiacol), is deprotonated by the base to form the more nucleophilic phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. The ortho-position to the hydroxyl group is sterically and electronically favored for this attack. In the case of 2-methoxyphenol, the para-position to the hydroxyl group (the 5-position) is also activated, leading to the desired product.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the alkaline medium to yield the final aldehyde product.[2]

The choice of a biphasic solvent system is crucial for bringing the aqueous hydroxide and the organic chloroform and phenol into reactive proximity.[2] Vigorous stirring is therefore essential to maximize the interfacial area for the reaction to occur.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Reimer-Tiemann reaction on phenolic substrates.[3]

Materials and Reagents:

  • 2-Methoxyphenol (Guaiacol)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methoxyphenol (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C with vigorous stirring until the sodium hydroxide has completely dissolved.

  • Chloroform Addition: Slowly add chloroform (2.0 equiv) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 70°C. The reaction is exothermic, so careful control of the addition rate is necessary.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated hydrochloric acid. This should be done in a fume hood as it will generate heat and potentially hazardous fumes.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the ethyl acetate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.[5]

Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
2-Methoxyphenol1.0 equivStarting material
Sodium Hydroxide8.0 equivBase
Chloroform2.0 equivFormylating agent precursor
Temperature70°C
Reaction Time4 hours (total)
Expected YieldModerate to goodYields can vary depending on reaction scale and purification efficiency.

Synthesis of 2-(5-formyl-2-methoxyphenoxy)acetic acid

This protocol details the etherification of the synthesized this compound to produce a valuable carboxylic acid derivative. This derivative can serve as a precursor for more complex molecules, such as those used in the synthesis of β-lactams.[6]

Experimental Protocol: Synthesis of 2-(5-formyl-2-methoxyphenoxy)acetic acid

This procedure is based on a general method for the O-alkylation of phenols.[7]

Materials and Reagents:

  • This compound

  • Methyl bromoacetate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), freshly distilled

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), methyl bromoacetate (1.3 equiv), and potassium carbonate (2.0 equiv) in freshly distilled DMF.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate to dilute the reaction mixture.

    • Wash the organic layer with brine (3 x volume of DMF).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting ester can be purified by flash chromatography.

  • Hydrolysis (if the acid is desired): The purified methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH in methanol/water) followed by acidification.

Workflow and Visualization

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-(5-formyl-2-methoxyphenoxy)acetic acid 2-Methoxyphenol 2-Methoxyphenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 2-Methoxyphenol->Reimer-Tiemann Reaction CHCl3, NaOH, 70°C This compound This compound Reimer-Tiemann Reaction->this compound Starting_Aldehyde This compound O-Alkylation O-Alkylation Starting_Aldehyde->O-Alkylation Methyl bromoacetate, K2CO3, 80°C Acetic_Acid_Derivative 2-(5-formyl-2-methoxyphenoxy)acetic acid O-Alkylation->Acetic_Acid_Derivative

Caption: Synthetic workflow for the preparation of this compound and its subsequent derivatization.

Safety and Handling Precautions

  • Chloroform: is a suspected carcinogen and is toxic upon inhalation, ingestion, and skin contact. All manipulations involving chloroform must be carried out in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton or polyvinyl alcohol are recommended), safety goggles, and a lab coat.[9] Chloroform should be stored in a cool, dry, and well-ventilated area away from light.[10]

  • Sodium Hydroxide: is a corrosive solid and its solutions are highly caustic. It can cause severe burns to the skin and eyes. Handle with care and wear appropriate PPE.

  • General Precautions: The Reimer-Tiemann reaction can be exothermic and may have a tendency for thermal runaway.[4] Careful temperature control and slow addition of reagents are crucial.

Waste Disposal: All chemical waste, especially chlorinated solvents like chloroform, must be disposed of according to institutional and local regulations for hazardous waste.[8] Do not pour chloroform down the drain.[10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound and a key derivative. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can reliably produce these valuable compounds for their applications in drug discovery and materials science. The provided workflow and data summary offer a clear and concise guide for the successful execution of these syntheses.

References

Application Notes & Protocols: 5-Hydroxy-2-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Hydroxy-2-methoxybenzaldehyde

This compound, also known as 2-Hydroxy-5-methoxybenzaldehyde or 5-Methoxysalicylaldehyde, is a multifunctional aromatic aldehyde of significant interest to the synthetic chemistry community.[1][2] Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-donating methoxy group on a benzene ring, provides a unique electronic and steric environment. This arrangement makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules, including Schiff bases, chalcones, and various heterocyclic systems that are cornerstones in medicinal chemistry and materials science.[3][4]

The strategic placement of the functional groups allows for selective transformations and serves as a handle for constructing molecular complexity. For instance, the aldehyde facilitates carbon-carbon and carbon-nitrogen bond formation, while the phenolic hydroxyl group can participate in cyclization reactions or be used as a coordination site in metal complexes. These attributes have cemented its role as a valuable starting material in drug discovery programs and the development of fine chemicals.[3][5]

Physicochemical Properties & Spectral Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₈O₃[1][6][7]
Molecular Weight 152.15 g/mol [1][6][7]
CAS Number 672-13-9[1][2]
Appearance Yellow to yellow-green liquid or solid[8][9]
Melting Point 4 °C (lit.)[9][10][11]
Boiling Point 103 °C at 2.5 mmHg (lit.)[9][10][11]
Density 1.219 g/mL at 25 °C (lit.)[9][11]
Refractive Index (n20/D) 1.578 (lit.)[9][10]
SMILES COC1=CC(=C(C=C1)O)C=O[6][8]
InChI Key FZHSPPYCNDYIKD-UHFFFAOYSA-N[1][7][12]

Note: The compound may exist as a liquid or low-melting solid at room temperature.

Safety & Handling: A Self-Validating System of Precaution

Safe laboratory practice is non-negotiable. This compound is classified as an irritant and requires careful handling to ensure operator safety.[1][13][14]

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[1][15]

  • Eye Irritation: Causes serious eye irritation (H319).[1][15]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][15]

Recommended Handling Protocol:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14][15] An eyewash station and safety shower must be readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[13][16]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][15][16]

    • Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong bases.[13][15][16]

  • First Aid:

    • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

    • In case of skin contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[13][15]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[14][15]

Application I: Synthesis of Schiff Bases via Condensation

Schiff bases, characterized by the azomethine (-C=N-) group, are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry.[17][18][19] Their synthesis from this compound is a robust and high-yielding transformation. The reaction proceeds via the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by a dehydration step.

Caption: General scheme for Schiff base synthesis.

Protocol: General Synthesis of a Schiff Base Derivative
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.52 g) in 30 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: To the stirred solution, add the desired primary amine (e.g., aniline, 10 mmol, 0.93 g) dropwise. Causality Note: A slight exothermic reaction may be observed. Slow addition helps control the reaction temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Often, the Schiff base product will precipitate out of the solution as a crystalline solid.[19]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[19] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The formation of the imine bond is typically confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.[17]

Application II: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are biogenetic precursors to flavonoids and possess a 1,3-diaryl-2-propen-1-one backbone.[20] They are renowned for their wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[20][21] The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the most common method for their synthesis.[22] It involves the reaction of an aromatic aldehyde with an acetophenone derivative.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocol: Synthesis of a 5-Hydroxy-2-methoxychalcone Derivative
  • Reagent Preparation: In a 250 mL flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.52 g) and an appropriate acetophenone (e.g., acetophenone, 10 mmol, 1.20 g) in 20 mL of rectified spirit (ethanol).[23]

  • Base Addition: Cool the mixture in an ice-water bath. While stirring vigorously, add a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 30 minutes. Maintain the temperature between 20-25 °C.[23] Causality Note: The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate, which is the key reactive species.

  • Reaction: After the addition is complete, continue stirring vigorously at room temperature for 4-5 hours. The mixture will often become turbid and a solid may precipitate.[23]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic, which causes the chalcone to precipitate completely.[20][23]

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.[23] Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: The product structure can be confirmed by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR). The IR spectrum will show a characteristic C=O stretching frequency for an α,β-unsaturated ketone.[23]

Application III: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[24][25] This reaction is highly valuable for its reliability and stereochemical control. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C bond at the position of the former C=O bond. The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[24][26]

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of an Alkene from this compound
  • Ylide Generation (if not using a stable ylide): In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. Stir the resulting mixture for 1 hour at 0 °C to generate the ylide (a color change is typically observed).

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Causality Note: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Purification by column chromatography on silica gel is almost always necessary to isolate the pure alkene.[27] The polarity of the eluent will depend on the specific alkene product.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its unique combination of functional groups enables straightforward access to a wide variety of important molecular scaffolds, including Schiff bases, chalcones, and alkenes. The protocols outlined herein provide a robust foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this valuable intermediate in their own research endeavors. Adherence to rigorous safety protocols is essential for the successful and safe application of this reagent.

References

Applications of 5-Hydroxy-2-methoxybenzaldehyde in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the applications of 5-Hydroxy-2-methoxybenzaldehyde in materials science, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. The structure of this document is designed to provide a logical and in-depth exploration of the topic, moving from fundamental principles to practical experimental methodologies.

Introduction: The Versatile Building Block

This compound, a derivative of salicylaldehyde, is a highly functionalized aromatic aldehyde. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a methoxy group, makes it a valuable precursor for the synthesis of a wide array of advanced materials. The interplay of these functional groups governs its reactivity and the subsequent properties of the materials derived from it. The hydroxyl and aldehyde groups are particularly important for forming Schiff bases and coordinating with metal ions, while the methoxy group can influence the electronic properties and solubility of the resulting materials.

PropertyValue
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance Typically a solid
Key Functional Groups Aldehyde (-CHO), Hydroxyl (-OH), Methoxy (-OCH₃)

Application I: Fluorescent Chemosensors for Metal Ion Detection

The development of selective and sensitive fluorescent chemosensors for the detection of metal ions is a significant area of materials science. Schiff bases derived from this compound can act as effective "turn-on" fluorescent probes. The underlying principle involves the chelation-enhanced fluorescence (CHEF) effect. In the free Schiff base ligand, a non-radiative decay pathway, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), quenches the fluorescence. Upon coordination with a specific metal ion, this non-radiative pathway is often inhibited, leading to a significant enhancement in fluorescence intensity.

Causality Behind Experimental Choices:

The choice of this compound as the starting material is strategic. The hydroxyl group and the imine nitrogen of the Schiff base form a coordination pocket suitable for binding metal ions. The methoxy group acts as an electron-donating group, which can enhance the fluorescence quantum yield of the resulting fluorophore. The choice of the amine component in the Schiff base synthesis allows for fine-tuning of the sensor's selectivity and sensitivity towards different metal ions.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor for Al³⁺

This protocol details the synthesis of a fluorescent sensor based on the Schiff base formed between this compound and aniline, and its application in the detection of Aluminum ions (Al³⁺).

Materials:

  • This compound (1 equivalent)

  • Aniline (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Aluminum chloride (AlCl₃)

  • Other metal salts (for selectivity studies)

  • Deionized water

  • Spectrograde solvents for fluorescence measurements (e.g., DMSO or acetonitrile)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

  • Fluorescence spectrophotometer

Procedure:

  • Schiff Base Synthesis:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of aniline to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base will form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • Characterization:

    • Determine the melting point of the synthesized Schiff base.

    • Record the FT-IR spectrum to confirm the formation of the imine bond (C=N stretch, typically around 1600-1630 cm⁻¹) and the disappearance of the aldehyde C=O stretch.

    • Record the ¹H NMR spectrum to confirm the structure of the Schiff base. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are key indicators.

  • Fluorescence Sensing Protocol:

    • Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of AlCl₃ and other metal salts in deionized water.

    • In a cuvette, place the solvent and add a small aliquot of the sensor stock solution to achieve the desired final concentration.

    • Record the fluorescence emission spectrum of the sensor solution (the "blank").

    • Titrate the sensor solution with increasing concentrations of the Al³⁺ solution and record the fluorescence spectrum after each addition.

    • Observe the change in fluorescence intensity. A significant increase indicates a "turn-on" response.

    • To test for selectivity, repeat the experiment with other metal ions at the same concentration as Al³⁺.

Data Presentation:

The results of the fluorescence titration experiment can be summarized in the following table:

[Al³⁺] (µM)Fluorescence Intensity (a.u.)
0
1
5
10
20
50

Diagram of Experimental Workflow:

Schiff_Base_Sensor_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_sensing Fluorescence Sensing start This compound + Aniline in Ethanol reflux Reflux with Catalytic Acetic Acid start->reflux filtration Cooling & Filtration reflux->filtration product Schiff Base Product filtration->product ftir FT-IR product->ftir nmr ¹H NMR product->nmr mp Melting Point product->mp prep Prepare Sensor & Metal Ion Solutions product->prep titration Fluorescence Titration prep->titration analysis Data Analysis (Selectivity & Sensitivity) titration->analysis

Caption: Workflow for the synthesis, characterization, and application of a Schiff base fluorescent sensor.

Application II: Photochromic Polymers

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Polymers incorporating photochromic moieties are of great interest for applications such as smart windows, optical data storage, and molecular switches. This compound can be a precursor to monomers that, when polymerized, yield materials with photochromic properties. A patent has described the use of a related isomer, 2-methoxy-5-hydroxybenzaldehyde, in forming photochromic polyspirans[1]. This suggests that with appropriate chemical modification, this compound can also be utilized in similar applications.

Proposed Synthetic Strategy:

The strategy involves converting the phenolic hydroxyl group of this compound into a polymerizable group, such as an acrylate or methacrylate. This monomer can then be copolymerized with other standard monomers (e.g., methyl methacrylate) to incorporate the photochromic precursor into a polymer chain. Subsequent reaction of the aldehyde group would be necessary to generate the final photochromic species.

Proposed Experimental Protocol: Synthesis of a Photochromic Polymer

This protocol outlines a proposed method for the synthesis of a photochromic polymer.

Part 1: Monomer Synthesis

  • Acrylation of this compound:

    • Dissolve this compound and a non-nucleophilic base (e.g., triethylamine) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add acryloyl chloride dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude monomer.

    • Purify the monomer by column chromatography.

Part 2: Polymerization

  • Free Radical Polymerization:

    • Dissolve the synthesized monomer and a co-monomer (e.g., methyl methacrylate) in a suitable solvent (e.g., toluene) in a reaction vessel.

    • Add a free radical initiator (e.g., AIBN).

    • De-gas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 24 hours).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum.

Part 3: Post-Polymerization Modification (Hypothetical)

  • Formation of the Photochromic Unit:

    • The specific reaction to form the photochromic species would depend on the target molecule (e.g., a spiropyran or spirooxazine). This would typically involve the reaction of the pendant aldehyde groups on the polymer with a suitable precursor.

Characterization of the Polymer:

  • ¹H NMR: To confirm the incorporation of the monomer units into the polymer chain.

  • GPC/SEC: To determine the molecular weight and polydispersity of the polymer.[2]

  • DSC: To determine the glass transition temperature (Tg) of the polymer.[2]

  • UV-Vis Spectroscopy: To study the photochromic behavior of the polymer film by irradiating with UV and visible light and observing the changes in the absorption spectrum.

Diagram of Photochromic Polymer Synthesis Logic:

Photochromic_Polymer_Synthesis start This compound monomer Acrylation to form Polymerizable Monomer start->monomer polymerization Co-polymerization with a comonomer (e.g., MMA) monomer->polymerization precursor_polymer Precursor Polymer with Pendant Aldehyde Groups polymerization->precursor_polymer modification Post-polymerization Modification (Reaction of Aldehyde) precursor_polymer->modification photochromic_polymer Final Photochromic Polymer modification->photochromic_polymer

Caption: Logical flow for the synthesis of a photochromic polymer.

Application III: Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While direct use of this compound as a primary linker in MOF synthesis is not widely reported, its derivatives hold potential. For instance, the aldehyde group can be oxidized to a carboxylic acid, and the hydroxyl group can participate in coordination, making it a bifunctional linker.

Proposed Synthetic Approach:
  • Ligand Modification: Oxidize the aldehyde group of this compound to a carboxylic acid to create 5-hydroxy-2-methoxybenzoic acid. This can be achieved using standard oxidizing agents like potassium permanganate or silver oxide.

  • MOF Synthesis (Solvothermal Method):

    • Combine the modified ligand and a metal salt (e.g., zinc nitrate, copper nitrate) in a solvent mixture (e.g., DMF/ethanol/water).

    • Seal the mixture in a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 80-150 °C) for a period of time (e.g., 24-72 hours).

    • Cool the autoclave to room temperature to allow for the formation of crystals.

    • Wash the resulting crystals with a suitable solvent and dry.

Characterization of the MOF:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area.

Conclusion and Future Outlook

This compound is a versatile and promising building block in materials science. Its applications, particularly in the development of fluorescent chemosensors and as a precursor for photochromic polymers, are rooted in its unique combination of functional groups. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and expand upon these applications. Future research could focus on developing a wider range of Schiff base sensors for various analytes, exploring different polymerization techniques to create novel photochromic materials with tailored properties, and systematically investigating the potential of its derivatives as linkers in the design of functional Metal-Organic Frameworks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy-2-methoxybenzaldehyde Yield in the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Hydroxy-2-methoxybenzaldehyde via the Reimer-Tiemann reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical advice, and a validated protocol to optimize reaction outcomes. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, presents unique challenges when applied to substituted phenols like 4-methoxyphenol.[1][2] This resource addresses these challenges head-on, offering solutions grounded in mechanistic principles and empirical data.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My Reimer-Tiemann reaction with 4-methoxyphenol is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: This is the most common challenge and typically stems from one or more of the following factors:

  • Inefficient Dichlorocarbene Generation: The key electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1][3] If this step is inefficient, the entire reaction is compromised.

    • Causality: The base deprotonates chloroform to form a trichlorocarbanion, which then undergoes alpha-elimination to yield dichlorocarbene.[1][3][4] Low-quality base or impurities in the chloroform can disrupt this process.

    • Solution:

      • Use high-purity sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

      • Ensure the chloroform is pure and free from stabilizing agents like ethanol, which would be consumed by the base.

      • Maintain a sufficient concentration of the aqueous base, typically in the range of 10–40%.[6]

  • Poor Phase Transfer: The reaction is biphasic. The deprotonated starting material, the 4-methoxyphenoxide anion, resides in the aqueous phase, while the chloroform is in the organic phase.[1][7][8] The reaction rate is limited by the transfer of reactants across this phase boundary.

    • Causality: For the reaction to occur, the phenoxide ion and dichlorocarbene must come into contact at the phase interface.

    • Solution:

      • Vigorous Stirring: Employ high-speed mechanical stirring to maximize the interfacial area between the aqueous and organic layers.[6]

      • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst can significantly enhance the reaction rate.[1][4] A study on the synthesis of 2,5-dimethoxybenzaldehyde demonstrated that polyethylene glycol (PEG 10,000) is a highly effective PTC for this specific Reimer-Tiemann reaction.[9] Quaternary ammonium salts are also commonly used.[10]

  • Suboptimal Temperature Control: The Reimer-Tiemann reaction requires heating to initiate, but it can become highly exothermic once it begins.[1][3][4]

    • Causality: Excessive temperatures can lead to the decomposition of the thermally sensitive dichlorocarbene and promote the formation of polymeric tar-like byproducts.[11][12]

    • Solution:

      • Carefully heat the reaction mixture to 60-70°C to initiate the reaction.[13][14]

      • Add the chloroform dropwise over an extended period (e.g., 2-4 hours) to maintain control over the reaction rate and internal temperature.[14]

      • Use an oil bath or a temperature-controlled mantle for precise heating and have an ice bath on standby to manage any sudden exotherms.

Issue 2: High Proportion of Isomeric Byproduct (Vanillin)

Question: My final product is a mixture of aldehydes, with a significant amount of the undesired isomer, 4-hydroxy-3-methoxybenzaldehyde (vanillin). How can I improve the regioselectivity for the desired this compound?

Answer: The formation of two isomers is expected due to the two available ortho positions relative to the hydroxyl group on 4-methoxyphenol. However, the desired product, this compound (ortho to the hydroxyl and meta to the methoxy), is typically favored.

  • Causality: The reaction is an electrophilic aromatic substitution. The powerful activating and ortho, para-directing hydroxyl group (as the phenoxide) is the primary director of the incoming electrophile (:CCl₂).[1] The methoxy group is also an activating ortho, para-director. The position ortho to the hydroxyl group is electronically and sterically favored, leading to the desired product. The formation of vanillin occurs at the other ortho position.

  • Solution: While completely eliminating the formation of vanillin is difficult, its proportion can be minimized by:

    • Strict Temperature Control: Adhering to the optimal 60-70°C range often favors the thermodynamically preferred product.

    • Choice of Base: Some literature suggests that the choice of alkali metal hydroxide (NaOH vs. KOH) can subtly influence isomer ratios, although this is not definitively established for this specific substrate.[5]

    • Purification: The two isomers can be effectively separated after the reaction. Steam distillation is a classic and effective method, as the desired ortho-isomer is more volatile due to intramolecular hydrogen bonding.[13][15]

Issue 3: Excessive Tar and Resin Formation

Question: My reaction mixture becomes a dark, intractable tar, making workup and product isolation nearly impossible. What causes this and how can it be prevented?

Answer: Tar formation is a classic side reaction in the Reimer-Tiemann process, arising from the polymerization of the phenol, the product, or both under the strongly basic and high-temperature conditions.[12][16]

  • Causality: The reactive intermediates and products can undergo self-condensation or polymerization reactions, which are accelerated by high heat and strong base.

  • Solution:

    • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric oxidation of the phenoxide salts, which can contribute to discoloration and byproduct formation.

    • Avoid Temperature Spikes: As detailed in Issue 1, slow, controlled addition of chloroform is critical to prevent the exothermic reaction from running away and causing localized overheating.

    • Moderate Molar Ratios: Using a large excess of the base or chloroform can sometimes promote side reactions. Stick to the ratios outlined in the optimized protocol below. A molar ratio of 2-4 moles of phenol and 3-8 moles of sodium hydroxide per mole of chloroform has been reported to give good results.[16]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formylation of 4-methoxyphenol?

A1: The mechanism involves three key stages:

  • Dichlorocarbene Formation: The hydroxide base abstracts a proton from chloroform (CHCl₃) to form the trichloromethyl carbanion (⁻CCl₃). This anion rapidly eliminates a chloride ion (Cl⁻) to yield the highly reactive and electron-deficient electrophile, dichlorocarbene (:CCl₂).[1][3]

  • Phenoxide Formation: The hydroxide base also deprotonates the phenolic hydroxyl group of 4-methoxyphenol, forming the 4-methoxyphenoxide ion. This anion is highly nucleophilic due to the delocalization of the negative charge into the aromatic ring.[1][3]

  • Electrophilic Attack and Hydrolysis: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position.[1] This forms a dichloromethyl-substituted intermediate. Subsequent hydrolysis of the dichloromethyl group by the aqueous base replaces the chlorine atoms with hydroxyls, which then rapidly loses water to form the final aldehyde group. Acidification in the final workup step protonates the phenoxide to yield the final this compound product.

References

Troubleshooting guide for the synthesis of 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust understanding of your reaction system.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are several established methods for the formylation of phenols to produce hydroxybenzaldehydes. For this compound, the starting material is typically 2-methoxyphenol (guaiacol). The two most frequently employed reactions are:

  • The Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of a phenol using chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH).[1][2] The reaction proceeds through the in-situ generation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[1][2]

  • The Duff Reaction (or Hexamine Aromatic Formylation): This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often acetic acid or trifluoroacetic acid).[3] It is known to favor ortho-formylation for phenols.[3]

Another potential, though less direct, route involves the selective demethylation of 2,5-dimethoxybenzaldehyde.[4]

Q2: Why is regioselectivity a concern in the formylation of 2-methoxyphenol (guaiacol)?

Guaiacol has two activating groups on the aromatic ring: a hydroxyl (-OH) group and a methoxy (-OCH₃) group. Both are ortho-, para-directing for electrophilic aromatic substitution. This means the incoming formyl group (-CHO) can add to several positions, leading to a mixture of isomers.

  • Desired Product: this compound (formylation para to the -OH and ortho to the -OCH₃).

  • Major Side Product: 3-Hydroxy-2-methoxybenzaldehyde (vanillin isomer, formylation ortho to the -OH).

  • Another Possible Side Product: 4-Hydroxy-3-methoxybenzaldehyde (vanillin), though typically a minor product in these specific reactions.[5]

Controlling the reaction conditions is crucial to maximize the yield of the desired 5-hydroxy isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield
Q3: My Reimer-Tiemann reaction has a very low yield. What are the likely causes?

Low yields in the Reimer-Tiemann reaction are a common issue. Let's break down the potential culprits from reagent preparation to reaction execution.

Potential Causes & Solutions:

  • Inefficient Dichlorocarbene Generation: The entire reaction hinges on the formation of dichlorocarbene (:CCl₂), which is generated from chloroform and a strong base.

    • Solution: Ensure your base (e.g., NaOH, KOH) is fresh and of high purity. The concentration of the aqueous hydroxide solution is also critical; typically, a 10-40% solution is used.[6] The base deprotonates chloroform to form the trichlorocarbanion, which then eliminates a chloride ion to give the carbene.[1][6]

  • Poor Phase Mixing: The reaction is biphasic, with chloroform as the organic phase and aqueous hydroxide as the aqueous phase.[1] The phenoxide, formed in the aqueous phase, must come into contact with the carbene, which is more soluble in the organic phase.

    • Solution: Vigorous stirring is essential to create an emulsion and maximize the interfacial area between the two phases.[6] The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve yields by helping to transport the phenoxide ion into the organic phase.

  • Suboptimal Temperature: The reaction is temperature-sensitive.

    • Solution: The reaction typically requires heating to initiate, often around 60-70°C.[6][7] However, once started, the reaction can be highly exothermic.[1][2] It's crucial to have effective temperature control (e.g., using an oil bath and condenser) to prevent overheating, which can lead to the decomposition of reactants and products.

  • Decomposition of Starting Material or Product: Phenols and aldehydes can be sensitive to strongly basic conditions and high temperatures, leading to resinification or other side reactions.

    • Solution: Use the minimum effective temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material is consumed and avoid prolonged heating.

Workflow: Troubleshooting Low Yield in Reimer-Tiemann Reaction

G start Low or No Yield Observed q1 Was the base (NaOH/KOH) fresh and of appropriate concentration? start->q1 s1 Use fresh, high-purity base. Prepare a 10-40% aqueous solution. q1->s1 No q2 Was the reaction mixture stirred vigorously? q1->q2 Yes end Re-run experiment with optimized conditions. s1->end s2 Increase stirring speed to create a fine emulsion. Consider adding a Phase-Transfer Catalyst (PTC). q2->s2 No q3 Was the temperature controlled between 60-70°C? q2->q3 Yes s2->end s3 Use a controlled heating mantle or oil bath. Monitor for exotherm and apply cooling if necessary. q3->s3 No q4 Did TLC analysis show significant side products or streaking? q3->q4 Yes s3->end s4 Decrease reaction time or temperature. Ensure starting material is pure. q4->s4 Yes q4->end No s4->end

Caption: Decision tree for troubleshooting low yields.

Q4: My Duff reaction is inefficient. How can I improve it?

The Duff reaction is notoriously low-yielding.[3][8] However, several modifications can boost its efficiency.

Potential Causes & Solutions:

  • Insufficiently Activating Conditions: The electrophile generated from hexamine is weaker than dichlorocarbene. The reaction requires a strongly electron-donating group on the aromatic ring.[3]

    • Solution: The use of a strong acid catalyst is key. While glycerol or acetic acid are traditional, trifluoroacetic acid (TFA) has been shown to be more effective for activating less reactive substrates.[9]

  • Hydrolysis of Intermediate: The reaction proceeds through an iminium ion intermediate which is hydrolyzed in the final step to yield the aldehyde.

    • Solution: Ensure a proper acidic workup with water after the initial reaction is complete to facilitate the complete hydrolysis of the intermediate to the final aldehyde product.

  • Reaction Medium: The choice of solvent or medium can impact the reaction.

    • Solution: Some modern protocols have explored mechanochemical (solid-phase) Duff reactions, which can improve yields and selectivity by avoiding bulk solvents.[10]

Category 2: Product Purity and Separation
Q5: My final product is a mixture of isomers that are difficult to separate. What can I do?

This is the most common challenge, as the desired this compound and the isomeric side product, 3-hydroxy-2-methoxybenzaldehyde, have very similar polarities.

Solutions:

  • Optimize Reaction Selectivity: The first step is to minimize the formation of the undesired isomer. In the Reimer-Tiemann reaction, the ortho-position to the hydroxyl group is often favored.[11] To favor the desired para-formylation relative to the hydroxyl, steric hindrance can sometimes be exploited, although this is less applicable to the small guaiacol substrate.

  • Column Chromatography: This is the standard method for purification.

    • Pro-Tip: Standard silica gel chromatography can be challenging. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is required. Run multiple TLCs with varying solvent systems first to find the optimal mobile phase that gives the best separation (largest ΔRf) between the spots.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.

    • Solvent Screening: Test a variety of solvents and solvent pairs (e.g., aqueous ethanol, toluene, ethyl acetate/hexanes) to find conditions where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. A reported method uses aqueous alcohol for recrystallization.[4]

  • Derivatization: In difficult cases, one could consider derivatizing the crude mixture (e.g., forming acetals or esters), separating the derivatives (which may have different chromatographic properties), and then hydrolyzing the pure derivative to recover the desired aldehyde. This is a more involved, but sometimes necessary, strategy.

Category 3: Product Identification
Q6: How can I confirm the identity and purity of my synthesized this compound?

Proper characterization is essential to confirm you have synthesized the correct molecule and to assess its purity.

Standard Analytical Techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton and carbon chemical shifts and coupling patterns are unique to the specific isomeric structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (152.15 g/mol ).[12][13]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present: a broad O-H stretch (phenol), a strong C=O stretch (aldehyde), and C-O stretches (ether and phenol).

Technique Expected Data for this compound
¹H NMR Expect distinct signals for the aldehydic proton (~9.7-10.5 ppm), the phenolic proton, the methoxy protons (~3.8 ppm), and three distinct aromatic protons with specific coupling patterns.
¹³C NMR Expect signals for the aldehyde carbonyl carbon (~190 ppm), the carbon bearing the methoxy group, the carbon bearing the hydroxyl group, and the other aromatic carbons. A known spectrum shows peaks around 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, and 55.8 ppm.[14][15]
MS (EI) Molecular Ion (M⁺) peak at m/z = 152. A significant fragment is often observed at m/z = 151 due to the loss of a hydrogen atom.
Appearance Yellow to yellow-green liquid or solid needles.[4][16]

Experimental Protocols

Protocol 1: Reimer-Tiemann Synthesis (Illustrative Example)

This is a representative procedure and should be adapted and optimized based on laboratory safety protocols and reaction scale.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2-methoxyphenol (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (8.0 equiv) and heat the mixture to 70°C with vigorous stirring.[7]

  • Add chloroform (2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C.[7]

  • After the addition is complete, continue stirring the resulting mixture for 3 hours.[7]

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

  • Acidify the remaining aqueous solution to a pH of 4-5 using dilute HCl.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Safety Information
  • Chloroform: Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide: Is highly corrosive. Avoid contact with skin and eyes.

  • Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Exothermic Reaction: The Reimer-Tiemann reaction can be highly exothermic.[1] Ensure proper cooling capacity is available and monitor the reaction temperature closely, especially during the addition of chloroform.

References

Purification of crude 5-Hydroxy-2-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 5-Hydroxy-2-methoxybenzaldehyde by column chromatography, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of this compound

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the specific challenges encountered during the column chromatography purification of this compound. This molecule, an isomer of vanillin, possesses both a hydroxyl and an aldehyde functional group, which dictates its polarity and chromatographic behavior.[1] Achieving high purity is critical for its subsequent use in synthesis and biological assays.[2]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Chemical Formula C₈H₈O₃[3][4][5]
Molar Mass 152.15 g/mol [3][4][5]
Appearance Yellow to yellow-green liquid[1]
Melting Point 4 °C (lit.)[2]
Boiling Point 103 °C at 2.5 mmHg (lit.)[2]
Density 1.219 g/mL at 25 °C (lit.)[2]
Solubility Miscible with chloroform; slightly miscible with water.[6]

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.

Q1: My compound, this compound, isn't moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates that your compound is very polar and adsorbs too strongly to the silica gel for the current solvent system.[7] The phenolic hydroxyl group and the aldehyde group contribute significantly to its polarity. To achieve elution, you must increase the polarity of the mobile phase.

  • Causality: The stationary phase (silica gel) is highly polar. Polar compounds like yours will have a strong affinity for the silica and will not move unless the mobile phase is polar enough to compete for the interaction sites.

  • Solutions:

    • Introduce a Stronger Polar Solvent: Start adding methanol to your mobile phase. A gradient of 1-10% methanol in dichloromethane or ethyl acetate is a common starting point for highly polar compounds.[7]

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid to your eluent. The acetic acid can help by protonating the silica surface silanol groups and reducing the strong hydrogen bonding interactions with your compound's phenolic group, which often leads to tailing and poor mobility.

    • Consider Alternative Stationary Phases: If the compound remains immobile or appears to decompose, consider less acidic stationary phases like neutral alumina or a reversed-phase silica gel (e.g., C18), though this would require a complete redevelopment of the mobile phase (typically water/acetonitrile or water/methanol systems).[7][8]

Q2: I'm seeing significant peak tailing in my fractions. The compound starts eluting but continues to bleed out over many subsequent fractions. How can I fix this?

A: Peak tailing is a classic sign of strong, non-ideal interactions between your analyte and the stationary phase. For a phenolic compound like this compound, this is often due to hydrogen bonding with the acidic silanol groups on the silica surface.

  • Causality: The acidic nature of the phenol can lead to a slow dissociation from the silica gel, causing the elongated, "tailing" elution profile.

  • Solutions:

    • Employ a Gradient Elution: Do not run the entire column isocratically (with a single solvent mixture). Once your compound begins to elute, gradually increase the polarity of the mobile phase.[7] For example, if it starts eluting at 30% ethyl acetate in hexane, increase the concentration to 40%, then 50% to push the tailing portion of the compound off the column more quickly.

    • Use a Mobile Phase Modifier: As mentioned previously, adding a small amount of acetic acid can mitigate the strong acidic interactions causing the tailing.

    • Check for Overloading: Tailing can also occur if the column is overloaded. Ensure you are using an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).

Q3: My TLC shows two well-separated spots, but during column chromatography, all my fractions are mixed. Why is this happening?

A: This frustrating issue often points to one of two culprits: compound instability on silica gel or a misleading TLC result due to improper solvent choice.[7]

  • Causality: The extended exposure to the acidic silica gel during a column run (which can take hours) can cause a compound to degrade, whereas the exposure during a TLC run (minutes) may not be long enough for significant decomposition.[7]

  • Solutions:

    • Perform a 2D TLC Stability Test: Spot your crude mixture on a TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear that are not on this diagonal, your compound is decomposing on the silica.

    • Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica gel. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine, followed by flushing with the regular eluent to remove the excess base before loading your sample.[8]

    • Re-evaluate Loading Technique: If the sample was loaded in a solvent much stronger than the mobile phase, it can cause band broadening and lead to poor separation on the column, even if the TLC looks good. Always dissolve and load your sample in the weakest possible solvent. If solubility is an issue, use the dry loading method.[9]

Q4: I ran my entire column, and I can't find my compound in any of the fractions. Where did it go?

A: There are several potential reasons for a complete loss of product, ranging from procedural errors to compound instability.[7]

  • Causality: The compound may have decomposed entirely, eluted undetected in the solvent front, or is simply too dilute in the collected fractions to be seen on a TLC plate.

  • Solutions - A Troubleshooting Checklist:

    • Check the First Fraction: The compound may have been completely non-polar in your chosen system and eluted immediately with the solvent front. Always check the very first fraction collected.[7]

    • Test for Decomposition: Did you test for silica stability? If the compound is highly unstable, it may have degraded into a complex mixture that remains adsorbed to the column.[7]

    • Verify Your Solvent System: Double-check the solvent bottles you used. It's a common mistake to accidentally reverse the polar and non-polar components when preparing the eluent.[7]

    • Concentrate Your Fractions: Your compound might be present but at a very low concentration. Take a few fractions from the expected elution range, combine them, and concentrate them significantly on a rotary evaporator. Re-run a TLC on this concentrated sample.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best mobile phase for my column?

A: The selection of the mobile phase is the most critical step and should be done systematically using Thin-Layer Chromatography (TLC).[8][10] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4. This range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate, testing the separation at various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

Q2: What are the likely impurities in a crude sample of this compound?

A: The impurities will depend on the synthetic route. If prepared via the Reimer-Tiemann reaction on 4-methoxyphenol, common impurities could include unreacted 4-methoxyphenol, the isomeric product ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), and potentially polymeric resinous byproducts.[1] If prepared by selective demethylation of 2,5-dimethoxybenzaldehyde, the starting material would be a key impurity to remove.[11]

Q3: Should I use the "dry loading" or "wet loading" method to apply my sample?

A: The choice depends on your sample's solubility and the difficulty of the separation.

  • Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed.[9] This is fast and effective if your compound is readily soluble.

  • Dry Loading: This is the preferred method for compounds that have poor solubility in the eluent or for achieving the highest possible resolution.[9] It involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or acetone), adding silica, and evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[9]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a step-by-step methodology for the purification of this compound.

  • Mobile Phase Selection (TLC):

    • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).

    • Dissolve a small amount of the crude product in ethyl acetate or acetone.

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that provides an Rf of ~0.2-0.4 for the desired product and the best separation from impurities. For this compound, a system of 7:3 or 3:2 hexane:ethyl acetate is a good starting point.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size (for 1-2 g of crude, a 40-50 mm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude) in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a suitable volatile solvent like dichloromethane.

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions of a consistent volume (e.g., 15-20 mL per test tube).

    • Start with a less polar solvent mixture (e.g., 8:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, then 1:1) as the elution progresses to move compounds of increasing polarity off the column.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Column Chromatography Workflow Diagram

The following diagram outlines the logical steps for a successful column chromatography purification.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Method Development (Find Rf ≈ 0.2-0.4) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for purification by column chromatography.

References

Minimizing side-product formation in 5-Hydroxy-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound via the Reimer-Tiemann reaction?

When synthesizing this compound from 4-methoxyphenol (p-methoxyphenol) using the Reimer-Tiemann reaction, the primary side-products of concern are:

  • Isomeric Aldehydes: The main isomeric impurity is 3-Hydroxy-4-methoxybenzaldehyde (ortho-vanillin). The Reimer-Tiemann reaction, while favoring ortho-formylation, is not perfectly regioselective and can lead to the formation of the para-formylated product as well.[1][2]

  • Dichloromethylated Intermediates: Incomplete hydrolysis of the dichloromethyl-substituted phenol intermediate can result in residual chlorinated impurities.[3]

  • Tar/Resin Formation: The harsh basic and high-temperature conditions of the Reimer-Tiemann reaction can cause polymerization of the starting material and/or the product, leading to the formation of dark, tarry substances that complicate purification.[4]

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-methoxyphenol in the product mixture.

Q2: What is the underlying mechanism of the Reimer-Tiemann reaction and how does it lead to side-products?

The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[1][5] The key steps are:

  • Dichlorocarbene Formation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichlorocarbanion. This carbanion then undergoes alpha-elimination to generate the highly reactive and electron-deficient dichlorocarbene.[3][6]

  • Phenoxide Formation: The hydroxide base also deprotonates the phenol (4-methoxyphenol), forming a phenoxide ion. The negative charge on the phenoxide is delocalized into the aromatic ring, making it highly nucleophilic.[3]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. This attack can occur at the positions ortho or para to the hydroxyl group.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the base to form the final aldehyde product.[3]

Side-product formation is inherent to this mechanism. The formation of isomeric aldehydes is due to the competing attack at the ortho and para positions. Tar formation arises from the high reactivity of the phenoxide and product under strongly basic and heated conditions.[4]

Q3: Are there alternative synthesis routes to the Reimer-Tiemann reaction for producing this compound?

Yes, other formylation methods exist, though the Reimer-Tiemann reaction is often favored for its operational simplicity and avoidance of acidic or anhydrous conditions.[7] Some alternatives include:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[8]

  • Gattermann Reaction: This reaction employs hydrogen cyanide and a Lewis acid catalyst.

  • Vilsmeier-Haack Reaction: This method utilizes a phosphoryl chloride and a formamide derivative.

It's important to note that reactions like the Gattermann-Koch reaction are not suitable for phenol substrates.[7]

Another approach involves the selective demethylation of 2,5-dimethoxybenzaldehyde using a mineral acid like sulfuric acid.[9]

Troubleshooting Guide: Minimizing Side-Product Formation

This section provides actionable solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Significant Tar Formation

Symptoms: The reaction mixture becomes a dark, viscous, or tarry mess, making product isolation challenging and resulting in a low yield of the desired product.

Causality: Tar formation is often a consequence of polymerization reactions promoted by high temperatures and prolonged exposure to strong bases.[4]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Control Maintain a reaction temperature in the range of 60-70°C.The Reimer-Tiemann reaction can be highly exothermic.[5][7] Overheating accelerates side reactions leading to tar formation.
Reagent Addition Add chloroform dropwise to the heated phenoxide solution.Slow addition helps to manage the exothermicity of the reaction and keeps the concentration of the highly reactive dichlorocarbene low, which minimizes its self-condensation and other side reactions.[4]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents oxidative side reactions that can contribute to the formation of colored impurities and tar.[4]
Work-up Procedure Promptly work up the reaction mixture upon completion.Prolonged exposure to the basic reaction conditions can increase the formation of byproducts. Careful neutralization with acid during the work-up is crucial.[4]
Issue 2: Poor Regioselectivity (High Levels of Isomeric Impurities)

Symptoms: Analysis of the crude product (e.g., by NMR or GC-MS) shows a significant amount of the para-isomer (3-Hydroxy-4-methoxybenzaldehyde) in addition to the desired ortho-product.

Causality: The regioselectivity of the Reimer-Tiemann reaction is not absolute.[1] While ortho-formylation is generally favored, the para position is also activated for electrophilic attack.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Solvent System Utilize a biphasic solvent system (e.g., aqueous hydroxide and an organic solvent like chloroform).[3][5]The reaction occurs at the interface of the two phases. This can influence the orientation of the phenoxide ion during the attack on the dichlorocarbene.
Phase-Transfer Catalyst Consider the use of a phase-transfer catalyst.These catalysts can facilitate the transfer of the hydroxide ion into the organic phase, potentially influencing the reaction environment and selectivity.
Counterion Effects The choice of base (e.g., NaOH vs. KOH) can influence the ortho/para ratio.The nature of the cation can affect the coordination with the phenoxide, which in turn can influence the direction of the electrophilic attack.[2]
Issue 3: Incomplete Reaction and/or Presence of Chlorinated Intermediates

Symptoms: The final product is contaminated with a significant amount of the starting material (4-methoxyphenol) or chlorinated byproducts.

Causality: Insufficient reaction time, inadequate mixing, or non-optimal stoichiometry can lead to an incomplete reaction. The presence of chlorinated intermediates indicates incomplete hydrolysis.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reaction Time & Monitoring Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).This will help determine the optimal reaction time and ensure the consumption of the starting material.
Mixing Ensure vigorous stirring of the biphasic reaction mixture.Efficient mixing is crucial to maximize the interfacial area where the reaction occurs, promoting a more complete reaction.[5]
Stoichiometry Use an appropriate excess of chloroform and base.A sufficient amount of base is needed to generate both the phenoxide and the dichlorocarbene. An excess of chloroform ensures the availability of the formylating agent.
Hydrolysis Step Ensure sufficient time and temperature for the final hydrolysis step.The conversion of the dichloromethyl intermediate to the aldehyde requires complete hydrolysis.

Experimental Workflow & Visualization

Standard Reimer-Tiemann Protocol for this compound
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.

  • Chloroform Addition: Add chloroform dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature within the specified range.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

Reaction Mechanism and Side-Product Formation

Reimer_Tiemann cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Products reactant reactant intermediate intermediate product product side_product side_product reagent reagent 4-Methoxyphenol 4-Methoxyphenol Phenoxide Phenoxide 4-Methoxyphenol->Phenoxide + NaOH - H2O Chloroform Chloroform NaOH NaOH Ortho-adduct Ortho Dichloromethyl Intermediate Phenoxide->Ortho-adduct + Dichlorocarbene (Major Pathway) Para-adduct Para Dichloromethyl Intermediate Phenoxide->Para-adduct + Dichlorocarbene (Minor Pathway) Tar Tar/Resin Phenoxide->Tar Polymerization Dichlorocarbene Dichlorocarbene Desired_Product This compound Ortho-adduct->Desired_Product Hydrolysis Isomer 3-Hydroxy-4-methoxybenzaldehyde Para-adduct->Isomer Hydrolysis Desired_Product->Tar Polymerization

Caption: Reimer-Tiemann reaction pathway and side-product formation.

Troubleshooting Logic Flow

Troubleshooting_Flow problem problem cause cause solution solution p1 Low Yield / Tar Formation c1a High Temperature p1->c1a c1b Fast Reagent Addition p1->c1b c1c Oxidation p1->c1c s1a Maintain 60-70°C c1a->s1a s1b Add Chloroform Dropwise c1b->s1b s1c Use Inert Atmosphere c1c->s1c p2 High Isomer Content c2a Poor Regioselectivity p2->c2a s2a Optimize Solvent System c2a->s2a s2b Consider Phase-Transfer Catalyst c2a->s2b s2c Vary Cation (NaOH/KOH) c2a->s2c p3 Incomplete Reaction c3a Insufficient Time/Mixing p3->c3a c3b Incorrect Stoichiometry p3->c3b s3a Monitor with TLC, Stir Vigorously c3a->s3a s3b Use Excess Reagents c3b->s3b

Caption: Troubleshooting logic for minimizing side-products.

References

Technical Support Center: Overcoming Low Yields in the Formylation of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges in the formylation of 4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic transformation. The electron-donating nature of the methoxy group in 4-methoxyphenol, while activating the aromatic ring for electrophilic substitution, often leads to complications such as low yields, poor regioselectivity, and the formation of undesirable byproducts. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic reasoning behind our recommended solutions.

Frequently Asked Questions (FAQs)

Q1: My formylation of 4-methoxyphenol results in a complex mixture of products with a very low yield of the desired 2-hydroxy-5-methoxybenzaldehyde. What are the likely causes?

A1: This is a frequent challenge. The high reactivity of the 4-methoxyphenol ring is a double-edged sword. The primary causes for low yields and product mixtures include:

  • Di-formylation: The activated ring can undergo formylation at both ortho positions to the hydroxyl group, leading to the formation of 2,6-diformyl-4-methoxyphenol.[1]

  • Polymerization/Resin Formation: Under harsh acidic or basic conditions, phenols are prone to reacting with the formylating agent (or its formaldehyde precursor) to form phenol-formaldehyde-type resins, resulting in an intractable tar-like substance.[2]

  • Poor Regioselectivity: While the ortho position is generally favored, competing para-formylation can occur, although in the case of 4-methoxyphenol, this position is blocked. However, other side reactions can be misinterpreted as poor regioselectivity.

  • Reagent Decomposition: Certain formylating agents, like the Vilsmeier reagent, are highly sensitive to moisture and can be quenched before they have a chance to react with the substrate, drastically reducing the yield.[3][4]

Q2: I am observing a significant amount of a dark, tarry substance in my reaction flask. How can I prevent this resin formation?

A2: Resin formation is a common pitfall, especially with activated phenols.[2] To mitigate this, consider the following strategies:

  • Temperature Control: Avoid excessively high reaction temperatures, which accelerate the condensation reactions leading to polymerization.[2] Maintain the lowest effective temperature that allows for a reasonable reaction rate.

  • Stoichiometry Control: Use a molar ratio of the formylating agent to the phenol of less than one if feasible. This is particularly crucial in reactions like the Duff reaction where a formaldehyde equivalent is used.[2]

  • Slow Addition of Reagents: Add the formylating agent slowly to the solution of 4-methoxyphenol to maintain a low instantaneous concentration, which can help to suppress polymerization.

  • Choice of Method: Some methods are inherently less prone to resinification. For instance, the magnesium-mediated formylation described in the protocols below offers a milder alternative.

Q3: How can I improve the selectivity for mono-formylation and avoid the di-formylated byproduct?

A3: Achieving selective mono-formylation is key to obtaining a high yield of the desired product. Here are some effective approaches:

  • Adjust Stoichiometry: Carefully controlling the stoichiometry is the primary way to favor mono-formylation. Reducing the amount of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) relative to the 4-methoxyphenol can significantly increase the yield of the mono-formylated product.[2]

  • Modified Duff Reaction: A modified Duff reaction using anhydrous trifluoroacetic acid as the solvent allows for selective synthesis of either the mono-formyl or di-formyl product by carefully controlling the reaction conditions.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized to prevent over-reaction.[2]

Troubleshooting Guide: A Deeper Dive into Common Formylation Methods

This section provides a detailed breakdown of common issues and solutions for specific formylation reactions applied to 4-methoxyphenol.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which uses chloroform and a strong base, is a classic method for the ortho-formylation of phenols.[5][6] However, with a substrate as reactive as 4-methoxyphenol, it is notoriously "dirty" and often leads to low yields and purification difficulties.[7]

Issue Potential Cause Recommended Solution
Low Yield & Dark Tar The reaction is highly exothermic and can be difficult to control, leading to resinification. The dichlorocarbene intermediate is highly reactive.[5][8]Maintain rigorous temperature control, ideally below 60-70°C. Consider using a phase-transfer catalyst to improve the reaction in the biphasic system.[5] However, for 4-methoxyphenol, it is often better to choose a milder formylation method.
Formation of Byproducts Besides ortho-formylation, dichlorocarbene can react at other sites, leading to complex mixtures.While ortho-formylation is generally favored, the high reactivity of 4-methoxyphenol can lead to undesired side reactions. Purification by column chromatography is almost always necessary.
The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium and is known for its preference for ortho-formylation.[9] However, it is also known for being generally inefficient.[9][10]

Issue Potential Cause Recommended Solution
Low Yield The reaction mechanism is complex and can be slow. Incomplete hydrolysis of the imine intermediate can also reduce the yield.Ensure complete hydrolysis by treating the reaction mixture with aqueous acid for a sufficient period. Consider using a modified Duff reaction with trifluoroacetic acid, which can improve yields.[1]
Di-formylation The activated nature of 4-methoxyphenol makes it susceptible to formylation at both ortho positions.Carefully control the stoichiometry, using a 1:1 or even slightly less than 1:1 ratio of HMTA to 4-methoxyphenol.[2] Monitor the reaction closely and stop it before significant di-formylation occurs.
The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[11][12]

Issue Potential Cause Recommended Solution
Low or No Product Yield The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present will quench the reagent.Use anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure all glassware is thoroughly dried.
Reaction Stalls The substrate may not be sufficiently reactive under the initial conditions, or the Vilsmeier reagent may have precipitated.If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60°C) can be applied while monitoring the progress.[4]

Recommended Protocol: High-Yield, Selective Ortho-Formylation of 4-Methoxyphenol

For overcoming the common challenges associated with the formylation of 4-methoxyphenol, we recommend a method that utilizes magnesium dichloride and triethylamine with paraformaldehyde. This method has been shown to provide excellent yields of the ortho-formylated product with high selectivity.[13][14][15]

Experimental Protocol
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.1 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.1 equivalents) while stirring.

  • Substrate Addition: Add 4-methoxyphenol (1 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C in THF) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 1 M hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizing the Pathways

Reaction Mechanism Workflow

G cluster_reimer_tiemann Reimer-Tiemann Reaction cluster_duff Duff Reaction cluster_vilsmeier Vilsmeier-Haack Reaction RT_start 4-Methoxyphenol + CHCl3 + Base RT_carbene Dichlorocarbene Formation RT_start->RT_carbene RT_attack Electrophilic Attack on Phenoxide RT_start->RT_attack RT_carbene->RT_attack RT_intermediate Dichloromethyl Intermediate RT_attack->RT_intermediate RT_hydrolysis Hydrolysis RT_intermediate->RT_hydrolysis RT_side_product Resinous Byproducts RT_intermediate->RT_side_product Side Reactions RT_product 2-Hydroxy-5-methoxybenzaldehyde RT_hydrolysis->RT_product Duff_start 4-Methoxyphenol + HMTA + Acid Duff_iminium Iminium Ion Formation Duff_start->Duff_iminium Duff_attack Electrophilic Attack Duff_start->Duff_attack Duff_iminium->Duff_attack Duff_intermediate Benzylamine Intermediate Duff_attack->Duff_intermediate Duff_hydrolysis Hydrolysis Duff_intermediate->Duff_hydrolysis Duff_product 2-Hydroxy-5-methoxybenzaldehyde Duff_hydrolysis->Duff_product Duff_diformyl Di-formylated Product Duff_product->Duff_diformyl Further Reaction VH_start DMF + POCl3 VH_reagent Vilsmeier Reagent Formation VH_start->VH_reagent VH_attack Electrophilic Attack by Phenol VH_reagent->VH_attack VH_quenched Quenched Reagent (Inactive) VH_reagent->VH_quenched Presence of Water VH_intermediate Iminium Intermediate VH_attack->VH_intermediate VH_hydrolysis Hydrolysis VH_intermediate->VH_hydrolysis VH_product 2-Hydroxy-5-methoxybenzaldehyde VH_hydrolysis->VH_product

Caption: Comparative workflows of common formylation reactions for 4-methoxyphenol.

Troubleshooting Logic Diagram

G start Low Yield in Formylation of 4-Methoxyphenol check_byproducts Analyze Crude Product (TLC, NMR) start->check_byproducts resin Significant Resin/Tar Formation? check_byproducts->resin Yes diformyl Di-formylated Product Observed? check_byproducts->diformyl No sol_resin1 Lower Reaction Temperature resin->sol_resin1 sol_resin2 Slow Reagent Addition resin->sol_resin2 sol_resin3 Use Milder Reaction Conditions (e.g., MgCl2/Et3N method) resin->sol_resin3 starting_material High Recovery of Starting Material? diformyl->starting_material No sol_diformyl1 Reduce Stoichiometry of Formylating Agent diformyl->sol_diformyl1 sol_diformyl2 Monitor Reaction Closely and Stop at Optimal Time diformyl->sol_diformyl2 sol_sm1 Check for Moisture (if using Vilsmeier-Haack) starting_material->sol_sm1 sol_sm2 Increase Reaction Time or Temperature Moderately starting_material->sol_sm2 sol_sm3 Ensure Reagent Quality and Activity starting_material->sol_sm3 end Improved Yield sol_resin1->end sol_resin2->end sol_resin3->end sol_diformyl1->end sol_diformyl2->end sol_sm1->end sol_sm2->end sol_sm3->end

Caption: A troubleshooting decision tree for low-yield formylation reactions.

References

Removal of unreacted starting materials from 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxy-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of common unreacted starting materials. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I have a batch of this compound that I suspect is contaminated with unreacted starting material. What are the likely culprits?

A1: The most common unreacted starting materials in the synthesis of this compound depend on the synthetic route employed. The two most probable contaminants are:

  • 2-Methoxyphenol (Guaiacol): Often used in reactions involving the introduction of a formyl group, such as the Reimer-Tiemann or Duff reactions.[1][2][3][4][5][6]

  • 4-Hydroxybenzaldehyde: Can be a starting material in syntheses involving methoxylation.[7][8][9][10]

Another potential, though less common, unreacted starting material could be 2,5-dimethoxybenzaldehyde if your synthesis involves a selective demethylation step.[11]

Q2: How can I confirm the identity of the unreacted starting material in my product?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Spot your crude product alongside authentic samples of the suspected starting materials on a TLC plate. A significant spot in your product lane that co-elutes (has the same Rf value) with a starting material standard is a strong indicator of its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This provides detailed structural information. Compare the ¹H NMR spectrum of your crude product with the spectra of the pure product and suspected starting materials. The presence of characteristic peaks corresponding to a starting material will confirm its identity and can even be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. Develop a method that resolves your product from the potential starting materials. By running standards, you can determine the concentration of the impurity.

Q3: What are the key physical property differences I can exploit for purification?

A3: The differences in physical properties between this compound and its common starting materials are the foundation of effective purification. Here is a summary of key properties:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 152.15114-116~250Soluble in aqueous alcohol.[11]
2-Methoxyphenol (Guaiacol) 124.1428-32205Slightly soluble in water, miscible with ethanol and ether.[12][13]
4-Hydroxybenzaldehyde 122.12115-118191-192Slightly soluble in water, soluble in ethanol and ether.[7][8][14]

Note: Data for this compound is based on its isomer, 2-methoxy-5-hydroxybenzaldehyde, as specific data for the target compound is less readily available. However, the properties are expected to be similar.

Troubleshooting Guides: Removal of Unreacted Starting Materials

This section provides detailed protocols for removing specific unreacted starting materials.

Scenario 1: Removal of Unreacted 2-Methoxyphenol (Guaiacol)

Issue: Your this compound is contaminated with 2-methoxyphenol, a common starting material in formylation reactions.

Underlying Principle: The significant difference in melting points and the phenolic nature of both compounds allow for separation by recrystallization or an acid-base extraction.

Method 1A: Recrystallization

Rationale: this compound is a solid at room temperature, while 2-methoxyphenol has a low melting point and can exist as a liquid or a low-melting solid.[12][13] This difference allows for the selective crystallization of the desired product from a suitable solvent system, leaving the more soluble or liquid impurity in the mother liquor. A patent for the isomeric 2-methoxy-5-hydroxybenzaldehyde suggests recrystallization from aqueous alcohol.[11]

Step-by-Step Protocol:

  • Solvent Selection: Start with a solvent system of ethanol and water.

  • Dissolution: In a flask, dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Method 1B: Acid-Base Extraction

Rationale: Both the product and the impurity are phenolic and thus acidic. However, their pKa values may differ slightly, which can be exploited. A more practical approach is to leverage the aldehyde functional group of the product. The aldehyde can be selectively protected, rendering the molecule non-acidic, allowing for the separation of the acidic 2-methoxyphenol.

Workflow Diagram: Purification via Acid-Base Extraction

cluster_0 Crude Product in Organic Solvent cluster_1 Extraction cluster_2 Aqueous Layer cluster_3 Purified Product A Crude Mixture (Product + 2-Methoxyphenol) in Ethyl Acetate B Add aq. NaOH solution A->B Mix thoroughly C Separate Layers B->C D Contains Sodium Salts of Product and Impurity C->D Aqueous Phase E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Organic Layer with Purified Product F->G Organic Phase H Wash, Dry, Evaporate G->H I Pure this compound H->I

Caption: Workflow for purification using acid-base extraction.

Scenario 2: Removal of Unreacted 4-Hydroxybenzaldehyde

Issue: Your final product is contaminated with 4-hydroxybenzaldehyde.

Underlying Principle: Both the product and the impurity are solids with similar melting points, making simple recrystallization challenging.[7][8][14] However, differences in their polarity and substitution patterns can be exploited using column chromatography.

Method 2A: Flash Column Chromatography

Rationale: this compound and 4-hydroxybenzaldehyde have different polarities due to the presence and position of the methoxy group. This allows for their separation on a silica gel column using an appropriate solvent system.

Step-by-Step Protocol:

  • Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent mixture. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram: Purification via Column Chromatography

A Dissolve Crude Product in Minimum Solvent B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Pool Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for purification using column chromatography.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of substituted phenolic aldehydes. Here, we address the specific challenges related to achieving high regioselectivity in the synthesis of 2-Hydroxy-5-methoxybenzaldehyde, a valuable isomer of vanillin also known as 5-methoxysalicylaldehyde.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic outcomes.

Core Concepts: Understanding Regioselectivity in the Formylation of 4-Methoxyphenol

The primary challenge in synthesizing 2-Hydroxy-5-methoxybenzaldehyde is controlling the position of the incoming formyl group (–CHO) on the 4-methoxyphenol starting material. The aromatic ring possesses two activating, ortho-, para-directing groups: a strongly activating hydroxyl (–OH) group and a moderately activating methoxy (–OCH₃) group.

  • Hydroxyl Group (–OH): As a powerful activating group, it strongly directs electrophilic substitution to the positions ortho to it (C2 and C6).

  • Methoxy Group (–OCH₃): This group directs electrophiles to its ortho (C3 and C5) and para positions. The para position is already occupied by the hydroxyl group.

This electronic landscape means that electrophilic attack is favored at positions 2, 3, 5, and 6. However, for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde, formylation must occur exclusively at the C2 (or C6) position, ortho to the hydroxyl group. Fortunately, several formylation reactions exhibit a strong kinetic or thermodynamic preference for this position, primarily through a chelation effect or hydrogen bonding involving the phenolic proton.

Caption: Directing effects on the 4-methoxyphenol ring.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yields a significant amount of the undesired 2-hydroxy-4-methoxybenzaldehyde isomer. How can I improve the regioselectivity for the desired 2-hydroxy-5-methoxybenzaldehyde?

Answer: The formation of the 2-hydroxy-4-methoxybenzaldehyde isomer results from formylation at the C3/C5 position (ortho to the methoxy group). To favor formylation ortho to the hydroxyl group, you must select a method that leverages chelation or hydrogen bonding.

The Reimer-Tiemann reaction and the Magnesium Chloride-Paraformaldehyde method are highly recommended for this transformation due to their inherent ortho-selectivity.

  • Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate dichlorocarbene in situ. The interaction between the electron-rich phenoxide and the carbene electrophile favors selective ortho-formylation.[2] A yield of 79% for the synthesis of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol using this method has been reported.[3]

  • Magnesium Chloride-Paraformaldehyde Method: This method offers excellent and often exclusive ortho-formylation for a wide range of phenols, including those with alkoxy substituents.[4] The magnesium ion is believed to play a crucial role by forming a chelate with the phenol and formaldehyde, directing the reaction to the ortho position.[5][6]

MethodKey ReagentsTypical ConditionsSelectivityCommon Issues
Reimer-Tiemann Chloroform, NaOH/KOHBiphasic (aq/org), 60-70°CGood to Excellent (ortho)[7]Tar/resin formation, handling of chloroform.[8][9]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Anhydrous, 80-120°CGood (ortho)[10]Can have low yields, potential for di-formylation.[11][12]
MgCl₂/Paraformaldehyde MgCl₂, Et₃N, ParaformaldehydeAnhydrous THF or ACN, RefluxExcellent (ortho)[4]Requires strictly anhydrous conditions.[13]

graph "Workflow_Selection" {
rankdir=TB;
node [shape=box, style=rounded, fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="Goal: Synthesize\n2-Hydroxy-5-methoxybenzaldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Decision1 [label="Primary Concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Method_RT [label="Reimer-Tiemann Reaction\n(Good Yield & Selectivity)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_MgCl2 [label="MgCl₂/Paraformaldehyde Method\n(Highest Selectivity)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_Duff [label="Duff Reaction\n(Alternative)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Result_Good [label="High Yield of\nDesired Isomer", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Decision1; Decision1 -> Method_RT [label=" Established Yield "]; Decision1 -> Method_MgCl2 [label=" Highest Selectivity "]; Decision1 -> Method_Duff [label=" Avoiding Chloroform "];

Method_RT -> Result_Good; Method_MgCl2 -> Result_Good; Method_Duff -> Result_Good; }

Caption: Decision workflow for selecting an ortho-formylation method.

Q2: My reaction has a low overall yield with a large amount of unreacted starting material. What factors should I investigate?

Answer: Low conversion can often be traced to reaction conditions and reagent quality.

  • For the Reimer-Tiemann Reaction: This reaction is biphasic (aqueous NaOH and an organic phase like chloroform). Efficient mixing is critical. Ensure vigorous stirring to maximize the interfacial area. The use of a phase-transfer catalyst can also improve reaction rates.[2] Additionally, the reaction can be exothermic once initiated, so maintaining the optimal temperature (typically 60-70°C) is key.[7]

  • For the MgCl₂/Paraformaldehyde Method: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents (like THF or acetonitrile), and handle anhydrous MgCl₂ and paraformaldehyde under an inert atmosphere (e.g., argon or nitrogen).[13] The stoichiometry is also important; an excess of paraformaldehyde and at least two equivalents of MgCl₂ are often recommended for optimal results.[13]

  • For the Duff Reaction: This reaction typically requires heat (80-120°C) and acidic conditions (acetic acid, TFA) to proceed efficiently.[14] Ensure the reaction is heated for a sufficient duration, as monitored by TLC, to drive it to completion.

Q3: I've synthesized a mixture of isomers. How can I effectively separate them for purification and analysis?

Answer: Separating positional isomers of substituted benzaldehydes can be challenging due to their similar polarities.

  • Purification:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using high-performance flash chromatography for better resolution.

    • Recrystallization: If the desired product is a solid and a suitable solvent can be found, this can be a highly effective method for purification.

    • Derivatization: If chromatographic separation fails, consider converting the aldehyde mixture into derivatives (e.g., oximes or hydrazones) which may have different physical properties, facilitating separation.[15] The purified derivative can then be hydrolyzed back to the aldehyde.

  • Analysis and Characterization:

    • NMR Spectroscopy: ¹H NMR is invaluable for distinguishing between the isomers. The aromatic protons will exhibit different chemical shifts and coupling patterns. For 2-hydroxy-5-methoxybenzaldehyde, you would expect to see three distinct aromatic protons, whereas the 2-hydroxy-4-methoxybenzaldehyde isomer would also show three, but with different coupling constants and shifts. The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm.[16][17][18]

    • Chromatographic Methods: GC and HPLC are excellent for assessing the purity and determining the ratio of isomers in a mixture.[9][19] Developing a reliable chromatographic method is essential for monitoring reaction progress and final product quality.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the ortho-selectivity of the Reimer-Tiemann reaction?

Answer: The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution mechanism involving dichlorocarbene (:CCl₂).

  • Carbene Formation: The strong base (hydroxide) deprotonates chloroform (CHCl₃) to form a trichloromethyl anion (:CCl₃⁻), which rapidly eliminates a chloride ion to generate the highly electrophilic dichlorocarbene.

  • Phenoxide Formation: The base also deprotonates the phenol, forming a phenoxide ion. The negative charge is delocalized into the aromatic ring, making it highly nucleophilic.

  • Ortho-Attack: The dichlorocarbene is attracted to the electron-rich phenoxide. The interaction is believed to be stabilized by the proximity of the phenoxide oxygen, which directs the carbene to the ortho position.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final ortho-hydroxybenzaldehyde product.[2]

Reimer_Tiemann_Mechanism cluster_step1 Step 1: Carbene Formation cluster_step2 Step 2: Phenoxide Formation & Ortho-Attack cluster_step3 Step 3: Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Phenol->Phenoxide + OH- Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl2 (ortho attack) Product 2-Hydroxy-5-methoxy- benzaldehyde Intermediate->Product + H2O, OH-

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Q2: Are there alternative synthetic routes that completely avoid this regioselectivity issue?

Answer: Yes. A highly regioselective, albeit potentially longer, route is the selective demethylation of 2,5-dimethoxybenzaldehyde .[20][21] In this strategy, both positions are blocked by methoxy groups, and formylation is not required. The challenge is then to selectively cleave the methoxy group at the 5-position without affecting the one at the 2-position. This can often be achieved with specific Lewis acids or other demethylating agents.[22] This route offers unambiguous regiochemical control if 2,5-dimethoxybenzaldehyde is readily accessible.[23]

Q3: Can I use a protecting group on the hydroxyl function to control the reaction?

Answer: While protecting groups are a powerful tool in organic synthesis, protecting the hydroxyl group in 4-methoxyphenol would be counterproductive for this specific target. The high ortho-directing ability of methods like the Reimer-Tiemann and MgCl₂/paraformaldehyde reactions relies on the presence of the free, acidic hydroxyl group. Protecting it (e.g., as a benzyl or silyl ether) would eliminate the chelation effect, reduce the ring's activation, and likely lead to a mixture of products formylated ortho to the methoxy group, which is the undesired outcome.

Experimental Protocols

Protocol 1: Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxybenzaldehyde[3]

Materials:

  • 4-Methoxyphenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Water

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 4-methoxyphenol (1.0 equiv) and NaOH (8.0 equiv) in a 2:1 mixture of ethanol/water.

  • Heat the solution to 70°C with vigorous stirring.

  • Add chloroform (2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C.

  • After the addition is complete, continue stirring the resulting mixture for 3 hours at 70°C.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

  • Acidify the remaining aqueous solution to pH 4-5 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product via column chromatography on silica gel or recrystallization.

Protocol 2: ortho-Formylation using MgCl₂ and Paraformaldehyde[5][13]

Materials:

  • 4-Methoxyphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde (dried)

  • Triethylamine (Et₃N, dry)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Ether

  • Hydrochloric Acid (1N HCl)

Procedure:

  • Set up an oven-dried, three-necked flask with a reflux condenser and magnetic stirrer under an inert atmosphere (Argon or N₂).

  • Add anhydrous MgCl₂ (1.5 equiv) and dried paraformaldehyde (6.75 equiv) to the flask.

  • Add anhydrous THF or ACN (approx. 5 mL per mmol of phenol).

  • Add dry triethylamine (3.75 equiv) dropwise to the stirred suspension.

  • Add 4-methoxyphenol (1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC.

  • Cool the mixture to room temperature and add ether.

  • Wash the organic phase successively with 1N HCl (3x) and water (3x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash chromatography.

References

Recrystallization techniques for purifying 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Hydroxy-2-methoxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of this compound.

The purification of phenolic aldehydes is a critical step in ensuring the integrity of subsequent experimental results. Recrystallization remains a powerful and accessible technique for achieving high purity. This guide is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties of this compound

A comprehensive understanding of the compound's properties is the foundation of a successful purification strategy. It is critical to note that experimental physical data for this compound is not as prevalent in literature as for its common isomer, 2-Hydroxy-5-methoxybenzaldehyde. The table below summarizes known data for the target compound and pertinent data from its isomer for context.

PropertyValue for this compoundContext: Value for Isomer (2-Hydroxy-5-methoxybenzaldehyde)Source
IUPAC Name This compound2-hydroxy-5-methoxybenzaldehyde[1]
Synonyms Isovanillin analog5-Methoxysalicylaldehyde, ortho-Vanillin isomer[2]
CAS Number 35431-26-6672-13-9[1][2]
Molecular Formula C₈H₈O₃C₈H₈O₃[1]
Molecular Weight 152.15 g/mol 152.15 g/mol [1]
Melting Point Data not readily available4 °C[3][4]
Boiling Point Data not readily available103 °C at 2.5 mmHg[3]
Solubility Expected to be soluble in polar organic solvents (alcohols, acetone, ethyl acetate) and slightly soluble in water.Slightly miscible with water; Miscible with chloroform.[5]
Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent? A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given its phenolic hydroxyl group and aldehyde functionality, moderately polar solvents are excellent starting points. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for phenolic compounds.[6][7] The key is to find a solvent pair where the compound is soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water).

Q2: What are the most common impurities I might encounter? A2: Impurities largely depend on the synthetic route. Common contaminants include unreacted starting materials (e.g., 4-methoxyphenol analogs), reagents, or side-products from the formylation reaction.[6] If the synthesis involves isomers, separating them can be particularly challenging and may require chromatography in addition to recrystallization.[6]

Q3: Why is slow cooling essential for successful recrystallization? A3: Slow cooling is critical for the formation of a pure, well-ordered crystal lattice. It allows molecules of the target compound to selectively deposit onto the growing crystal surface while impurity molecules remain in the solution (the "mother liquor"). Rapid cooling can crash the compound out of solution, trapping impurities within the crystals and diminishing the purity of the final product.[8]

Q4: My purified compound has a broad or depressed melting point. What does this mean? A4: A broad and depressed melting point is a classic indicator of impurity.[6] The presence of foreign molecules disrupts the compound's crystal lattice, requiring less energy to break it apart. If you observe this, a second recrystallization or an alternative purification method like column chromatography is recommended to achieve the desired purity.[6]

Workflow for Solvent System Selection

Choosing an appropriate solvent is the most critical step in developing a recrystallization protocol. The following workflow provides a systematic approach to identifying a suitable single or mixed-solvent system.

Solvent_Selection start_end start_end process process decision decision outcome outcome reject reject start Start: Place ~20mg of crude compound in a test tube. add_cold Add solvent dropwise (~0.5 mL) at room temp. start->add_cold check_cold Is it soluble in cold solvent? add_cold->check_cold heat Heat the mixture to boiling. check_cold->heat No   reject1 Reject Solvent: Too soluble. check_cold->reject1  Yes check_hot Is it soluble in hot solvent? heat->check_hot add_more Add more solvent (up to 2 mL). check_hot->add_more No   cool Cool slowly to RT, then place in ice bath. check_hot->cool  Yes add_more->heat check_crystals Do crystals form? cool->check_crystals check_crystals->reject1 No   success Suitable Solvent System Found. check_crystals->success  Yes reject2 Reject Solvent: Insoluble.

Caption: Systematic workflow for selecting a recrystallization solvent.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems users may encounter during experiments in a question-and-answer format.

Q5: My compound is not crystallizing, even after cooling in an ice bath. What should I do? A5: This is a common issue, often caused by one of two factors:

  • Excess Solvent: This is the most frequent cause. If too much solvent was used, the solution will not become saturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until the solution appears slightly cloudy at its boiling point, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit and requires a nucleation point to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

Q6: An oil has separated from my solution instead of solid crystals. How do I fix this? A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8] This is common for compounds with low melting points or when significant impurities are present.

  • Solution 1 (Reheat and Dilute): Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Attempt to cool the solution again, but much more slowly. Insulating the flask can promote gradual cooling.

  • Solution 2 (Change Solvent System): The boiling point of your chosen solvent may be too high. Consider using a solvent with a lower boiling point or adjusting the ratio of your mixed-solvent system to be richer in the "poor" solvent, which can lower the temperature at which the compound precipitates.

Q7: The final crystals are still colored. How can I obtain a colorless product? A7: Colored impurities can sometimes be removed with activated charcoal. However, this step must be performed with caution as charcoal can also adsorb your target compound, reducing the final yield.

  • Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Never add charcoal to a boiling solution , as it can cause violent bumping.

Q8: My final yield is very low. What are the likely causes? A8: A low yield can result from several procedural missteps:

  • Using excessive solvent during the initial dissolution step.

  • Premature crystallization during a hot gravity filtration step, resulting in product loss on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization due to insufficient cooling time or cooling to a temperature that is not low enough.

  • Washing the final crystals with solvent that is not ice-cold , which will re-dissolve some of your product.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting problem problem cause cause solution solution start Cooled solution no_xtal Problem: No Crystals Form start->no_xtal oiling Problem: 'Oiling Out' Occurs start->oiling low_yield Problem: Low Final Yield start->low_yield cause_solvent Too much solvent used? no_xtal->cause_solvent Check cause_cooling Cooling too rapid? oiling->cause_cooling Check cause_wash Washing with warm solvent? low_yield->cause_wash Check cause_super Supersaturated solution? cause_solvent->cause_super No   sol_boil Solution: Boil off excess solvent. cause_solvent->sol_boil  Yes sol_seed Solution: Scratch flask or add seed crystal. cause_super->sol_seed  Yes cause_mp Solvent BP > Compound MP? cause_cooling->cause_mp No   sol_slow Solution: Reheat, add more solvent, cool very slowly. cause_cooling->sol_slow  Yes sol_solvent Solution: Choose lower-boiling solvent system. cause_mp->sol_solvent  Yes cause_premature Premature crystallization? cause_wash->cause_premature No   sol_cold Solution: Use ice-cold solvent for washing. cause_wash->sol_cold  Yes sol_hotfilt Solution: Use pre-heated funnel for hot filtration. cause_premature->sol_hotfilt  Yes

Caption: Decision tree for diagnosing recrystallization problems.

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound using an ethanol-water mixed solvent system, a common and effective choice for phenolic compounds.[9]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol dropwise until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration at this stage. Pre-heat a second flask and a funnel to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise with swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization solution) to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

References

Validation & Comparative

Spectroscopic comparison of 5-Hydroxy-2-methoxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the spectroscopic characteristics of 5-Hydroxy-2-methoxybenzaldehyde and its common isomers, Vanillin and Isovanillin. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth analysis and experimental protocols.

Introduction: The Challenge of Isomer Differentiation

In the realm of synthetic chemistry and drug discovery, the precise identification of constitutional isomers is a critical, yet often challenging, task. Isomers like this compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), and isovanillin (3-hydroxy-4-methoxybenzaldehyde) share the same molecular formula (C₈H₈O₃) and functional groups, leading to overlapping physical properties. However, the distinct substitution patterns on the benzene ring impart unique electronic and steric environments to each molecule. These subtle differences are the key to their unambiguous differentiation and are revealed through a multi-platform spectroscopic approach.

This guide provides a detailed comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore how the relative positions of the aldehyde, hydroxyl, and methoxy groups create distinct spectral fingerprints, offering a robust methodology for their identification. The protocols and interpretations presented herein are grounded in established principles to ensure accuracy and reproducibility.

Molecular Structures and Isomeric Variation

The unique spectral properties of each isomer originate from their distinct molecular structures. The relative positioning of the electron-withdrawing aldehyde group and the electron-donating hydroxyl and methoxy groups dictates the electron density distribution across the aromatic ring, influencing the chemical environment of each proton and carbon atom.

G cluster_A This compound cluster_B Vanillin (4-Hydroxy-3-methoxybenzaldehyde) cluster_C Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) A A B B C C

Figure 1: Chemical structures of the three benzaldehyde isomers under comparison.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a definitive fingerprint for the substitution pattern.

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR spectral data for the three isomers, acquired in a deuterated solvent like CDCl₃. Chemical shifts are powerful indicators of the local electronic environment. For instance, the aldehyde proton is typically the most deshielded, appearing far downfield.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -CHO~10.33s-
-OH~5.85s-
-OCH₃~3.89s-
H-3~7.09dJ = 3.0
H-4~7.04ddJ = 8.8, 3.0
H-6~7.35dJ = 8.8
Vanillin (4-Hydroxy-3-methoxy) -CHO~9.82s-
-OH~6.20s-
-OCH₃~3.97s-
H-2~7.43dJ = 1.8
H-5~7.04dJ = 8.2
H-6~7.41ddJ = 8.2, 1.8
Isovanillin (3-Hydroxy-4-methoxy) -CHO~9.84s-
-OH~5.60s-
-OCH₃~3.98s-
H-2~7.45dJ = 1.9
H-5~7.00dJ = 8.4
H-6~7.44ddJ = 8.4, 1.9

Data compiled from various sources and may vary slightly based on solvent and concentration.

Interpretation and Key Differentiators

The primary distinguishing feature is the pattern of the aromatic protons (H-Ar).

  • This compound: Exhibits a clear three-proton system with distinct ortho, meta, and ortho-meta couplings. The proton at H-6 is ortho to the aldehyde, H-4 is ortho to the hydroxyl, and H-3 is meta to both the aldehyde and hydroxyl, resulting in a well-resolved pattern.

  • Vanillin & Isovanillin: Both show a characteristic three-proton ABX system. The key difference lies in the relative positions of the signals. The similar electronic effects of the substituents in these two isomers result in very close chemical shifts for their respective aromatic protons, making definitive assignment based on chemical shift alone challenging without further experiments like NOE.

Figure 2: Decision workflow for ¹H NMR-based isomer identification.

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment, offering another layer of verification.

Comparative ¹³C NMR Data
Compound Carbon Chemical Shift (δ, ppm)
This compound C=O~189.9
C-1~125.1
C-2~155.8
C-3~115.0
C-4~124.3
C-5~150.9
C-6~118.6
-OCH₃~56.1
Vanillin (4-Hydroxy-3-methoxy) C=O~191.1
C-1~129.9
C-2~114.4
C-3~146.9
C-4~151.6
C-5~109.1
C-6~124.7
-OCH₃~56.0
Isovanillin (3-Hydroxy-4-methoxy) C=O~191.0
C-1~130.1
C-2~111.9
C-3~149.2
C-4~154.5
C-5~112.3
C-6~127.1
-OCH₃~56.2

Data compiled from various sources and may vary slightly based on solvent and concentration.

Interpretation and Key Differentiators

The chemical shifts of the oxygen-substituted carbons (C-OH and C-OCH₃) are particularly informative.

  • In This compound , C-2 (bearing the methoxy group) and C-5 (bearing the hydroxyl group) are significantly deshielded, appearing around ~155.8 and ~150.9 ppm, respectively.

  • In Vanillin , C-3 (methoxy) and C-4 (hydroxyl) appear around ~146.9 and ~151.6 ppm.

  • In Isovanillin , C-3 (hydroxyl) and C-4 (methoxy) appear around ~149.2 and ~154.5 ppm.

The distinct chemical shifts for the substituted aromatic carbons provide a reliable method to distinguish between the three isomers.

Infrared (IR) Spectroscopy: Functional Group Vibrations

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all three isomers will show characteristic peaks for the -OH, C=O, C-O, and aromatic C-H bonds, the precise frequencies can shift based on intramolecular interactions like hydrogen bonding.

Comparative IR Data
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Notes on Isomeric Variation
Hydroxyl (-OH)O-H Stretch3100 - 3400The peak position and broadness are sensitive to hydrogen bonding. In isomers where the -OH is ortho to the aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde, not shown), strong intramolecular H-bonding can shift this peak significantly. For the title isomers, intermolecular H-bonding dominates, leading to broad absorptions.
Aldehyde (C-H)C-H Stretch2820 - 2880 & 2720 - 2780Often appears as a pair of medium-intensity peaks (Fermi resonance).
Carbonyl (C=O)C=O Stretch1660 - 1690The exact position is influenced by conjugation and H-bonding. Conjugation with the ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
Aromatic RingC=C Stretch1580 - 1610Multiple bands are characteristic of the aromatic system.
Ether (C-O)C-O-C Asymmetric Stretch1250 - 1280A strong, characteristic peak for the aryl-alkyl ether linkage.
Phenol (C-O)C-O Stretch1150 - 1200A strong peak associated with the phenolic C-O bond.

While IR is excellent for confirming the presence of the key functional groups, it is less definitive for distinguishing between these specific constitutional isomers compared to NMR. The spectra will appear broadly similar, with only minor shifts in peak positions.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of maximum absorbance (λ_max) is related to the extent of the conjugated π-system. The different substitution patterns alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to different λ_max values.

Comparative UV-Vis Data (in Ethanol)
Compound λ_max 1 (nm) λ_max 2 (nm)
This compound ~275~340
Vanillin (4-Hydroxy-3-methoxy) ~279~308
Isovanillin (3-Hydroxy-4-methoxy) ~276~309

The variation in λ_max, while present, is subtle between vanillin and isovanillin. However, the longer wavelength absorption of this compound is a notable differentiator, likely due to a different alignment of the substituent electronic effects on the conjugated system.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzaldehyde isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and invert several times to ensure a homogenous solution.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a minimum of 400 MHz for good signal dispersion.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Figure 3: Standard workflow for NMR data acquisition and analysis.

Protocol 2: IR Spectroscopy (ATR Method)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

While IR and UV-Vis spectroscopy can provide corroborating evidence, NMR spectroscopy stands as the unequivocal tool for the differentiation of this compound, vanillin, and isovanillin. The distinct chemical shifts and, most importantly, the unique coupling patterns observed in the aromatic region of the ¹H NMR spectrum provide a definitive structural fingerprint for each isomer. This is further supported by the characteristic chemical shifts of the substituted aromatic carbons in the ¹³C NMR spectrum. By employing a systematic, multi-technique approach as outlined in this guide, researchers can confidently and accurately identify these closely related isomers, ensuring the integrity of their chemical syntheses and downstream applications.

A Comparative Guide to the Bioactivity of 5-Hydroxy-2-methoxybenzaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with therapeutic potential is paramount. Among these, substituted benzaldehydes have emerged as a versatile class of compounds, owing to their synthetic tractability and diverse biological activities. This guide provides an in-depth comparative analysis of the bioactivity of derivatives of 5-Hydroxy-2-methoxybenzaldehyde, a phenolic aldehyde with a unique substitution pattern that offers a promising starting point for the development of new therapeutic agents. By leveraging its inherent structural features—a reactive aldehyde group for derivatization, a phenolic hydroxyl group for antioxidant activity, and a methoxy group for modulating lipophilicity and electronic properties—researchers can explore a wide chemical space to optimize for various biological targets.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities of this compound derivatives. The narrative will not only present experimental data but also elucidate the causality behind experimental choices and the structure-activity relationships that govern the biological effects of these compounds.

Synthesis of this compound Derivatives: A Gateway to Chemical Diversity

The synthetic accessibility of this compound allows for the generation of a diverse library of derivatives. The aldehyde functional group is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the compound's physicochemical properties and biological activity. For instance, bromination and nitration of the aromatic ring have been reported, yielding derivatives with altered electronic and steric profiles[1].

The general workflow for the synthesis and initial screening of these derivatives often follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 This compound s3 Condensation / Substitution Reactions s1->s3 s2 Primary Amines / Other Reactants s2->s3 s4 Purification and Characterization (NMR, IR, Mass Spec) s3->s4 b1 Antimicrobial Assays s4->b1 Derivative Library b2 Cytotoxicity Assays s4->b2 Derivative Library b3 Antioxidant Assays s4->b3 Derivative Library b4 Enzyme Inhibition Assays s4->b4 Derivative Library d1 Determine IC50 / MIC b1->d1 b2->d1 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

General workflow for synthesis and screening.

Comparative Bioactivity Profile

The true potential of this compound derivatives lies in their diverse biological activities. The interplay between the hydroxyl, methoxy, and aldehyde functionalities, along with the modifications introduced during derivatization, gives rise to a spectrum of biological effects.

Antimicrobial Activity: Targeting Pathogenic Microbes

Schiff base derivatives of hydroxy- and methoxy-substituted benzaldehydes have demonstrated significant antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity. Metal complexes of these Schiff bases frequently exhibit enhanced antimicrobial effects compared to the free ligands, a phenomenon attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

While direct comparative studies on a series of this compound Schiff bases are limited, data from closely related structures, such as those derived from 2-hydroxy-4-methoxybenzaldehyde and other substituted benzaldehydes, provide valuable insights.

Derivative TypeTest Organism(s)Activity MetricKey FindingsReference(s)
Schiff base of 2-hydroxy-4-methoxybenzaldehydeE. coli, S. aureus, C. albicansMICCopper(II) complexes showed better antimicrobial activity than the free Schiff base ligand.[2]
Schiff bases of 2-hydroxy-3-methoxybenzaldehydeS. aureus, E. coli, A. flavus, A. nigerZone of InhibitionMetal complexes (Co, Ni, Cu, Zn) were more active than the parent Schiff base.[3]
Schiff bases of 2-hydroxybenzaldehydeVarious bacteria and fungiMIC/Zone of InhibitionActivity is dependent on the substituent on the amine moiety.[4]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the synthesized derivatives.

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the surface of the agar.

  • Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) at a known concentration into each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: A Cytotoxic Arsenal
DerivativeCell LineIC50 (µM)Key FindingsReference(s)
2-(benzyloxy)-5-methoxybenzaldehydeHL-60 (Leukemia)1-10Induced apoptosis and cell cycle arrest at the G2/M phase.[5]
Benzyloxybenzaldehyde derivatives (ABMM-15, ABMM-16)A549 (Lung), H1299 (Lung)No significant cytotoxicityPotent and selective inhibitors of ALDH1A3.[5][6]
Schiff bases of 2-hydroxybenzaldehyde (8S3)MCF-7 (Breast)Not specifiedInduced apoptosis via MAPK signaling pathway.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

G cluster_pathway Proposed Apoptotic Pathway compound Benzaldehyde Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction (Loss of MMP) ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic pathway for some derivatives.

Antioxidant Activity: Quenching Free Radicals

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature that imparts antioxidant activity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by resonance. The position of the hydroxyl and methoxy groups on the benzene ring significantly influences the antioxidant capacity.

Studies on dihydroxybenzaldehydes have shown that the relative positions of the hydroxyl groups are critical for antioxidant activity[7]. For this compound derivatives, the presence of the electron-donating methoxy group ortho to the hydroxyl group can influence the bond dissociation enthalpy of the O-H bond, thereby affecting its hydrogen-donating ability.

CompoundAntioxidant AssayKey FindingsReference(s)
DihydroxybenzaldehydesDPPH, CUPRACAntioxidant capacity is related to the position of the hydroxyl groups and the oxidation potential.[7]
Methoxy- and hydroxyl-substituted phenolic acidsDPPH, FRAPThe number and position of methoxy and hydroxyl groups influence antioxidant activity.[8]
Hydroxy-substituted 2'-aminochalconesDPPH, Superoxide scavengingThe presence of multiple hydroxyl groups, particularly in adjacent positions, enhances antioxidant activity.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and relatively simple method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. A lower IC50 value indicates higher antioxidant activity.

Enzyme Inhibition: A Targeted Approach

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The aldehyde group can interact with active site residues, and the overall shape and electronic properties of the molecule can be tailored to fit into the binding pocket of a target enzyme. For instance, benzaldehyde and its derivatives are known inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH)[6][11].

Derivative TypeTarget EnzymeIC50 / KiKey FindingsReference(s)
Benzyloxybenzaldehyde derivativesALDH1A3IC50 = 0.23 µM (for ABMM-15)Potent and selective inhibition of ALDH1A3, an enzyme implicated in cancer stem cell maintenance.[5][6]
4-Substituted benzaldehydesMushroom TyrosinaseIC50 = 31.0 µM (for benzaldehyde)The nature of the substituent at the para-position influences the inhibitory activity and mechanism.[11]
TrihydroxybenzaldoximesDXP synthaseKi = 4.7 µMUncompetitive or noncompetitive inhibition, suggesting binding after substrate binding.[12]

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on this compound and related compounds allow for the deduction of several structure-activity relationships.

SAR cluster_sar Structure-Activity Relationship mol a Aldehyde Group: - Key for Schiff base formation - Can interact with enzyme active sites b Hydroxyl Group: - Crucial for antioxidant activity - Hydrogen bonding interactions c Methoxy Group: - Modulates lipophilicity - Influences electronic properties d Aromatic Ring: - Site for further substitution - Pi-stacking interactions p1 p1->a p2 p2->b p3 p3->c p4 p4->d

Key structural features influencing bioactivity.

  • The Aldehyde Group: This is the primary site for derivatization, particularly for forming Schiff bases. The resulting imine bond is often critical for antimicrobial activity.

  • The Hydroxyl Group: The phenolic hydroxyl group is a key contributor to antioxidant activity through hydrogen atom donation. Its position relative to other substituents is crucial.

  • The Methoxy Group: The methoxy group influences the lipophilicity of the molecule, which can affect its ability to cross cell membranes. It also acts as an electron-donating group, which can modulate the reactivity of the aromatic ring and the acidity of the phenolic proton.

  • Substituents on the Aromatic Ring: The introduction of other functional groups (e.g., halogens, nitro groups) can significantly alter the electronic and steric properties of the molecule, leading to changes in biological activity.

  • The Nature of the Derivatizing Moiety: In the case of Schiff bases, the nature of the amine used for condensation plays a significant role in determining the overall bioactivity of the resulting molecule.

Conclusion and Future Directions

For researchers and drug development professionals, this guide highlights the key areas of bioactivity to explore and provides the necessary experimental frameworks for their evaluation. Future research should focus on the synthesis of novel derivatives and their systematic screening against a panel of biological targets to establish clear and quantitative structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Antifungal Activity of 5-Hydroxy-2-methoxybenzaldehyde and Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the exploration of natural compounds and their synthetic derivatives offers a promising avenue for the development of novel therapeutic agents. Among these, benzaldehydes, a class of aromatic aldehydes, have garnered considerable attention for their broad-spectrum antimicrobial properties.[1] This guide provides a comprehensive comparison of the antifungal activity of 5-Hydroxy-2-methoxybenzaldehyde and its structural isomers, delving into the experimental data that underpins their efficacy, the critical structure-activity relationships that govern their function, and the molecular mechanisms through which they exert their antifungal effects.

The Significance of Benzaldehydes in Antifungal Research

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of new chemical entities with potent and novel mechanisms of action. Benzaldehydes, naturally occurring in many plants, represent an attractive starting point for the development of such agents.[1] Their antifungal efficacy is significantly influenced by the type and placement of substituents on the benzene ring, with hydroxyl and methoxy groups playing a pivotal role in modulating their biological activity.[2][3] Understanding these structure-activity relationships is paramount for the rational design of more effective antifungal compounds.

Evaluating Antifungal Potency: Methodologies and Key Metrics

To objectively compare the antifungal efficacy of different benzaldehyde derivatives, standardized in vitro susceptibility testing is essential. The most widely accepted methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), often following protocols established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4] This metric is a fundamental measure of a compound's potency.

Experimental Protocol: Broth Microdilution MIC Assay [4]

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate using a liquid medium like RPMI-1640.

  • Inoculum Preparation: Fungal strains (e.g., Aspergillus spp., Candida spp.) are cultured on appropriate agar plates. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard for yeasts).

  • Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), allowing for fungal growth in the control wells (containing no antifungal agent).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[5] This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Experimental Protocol: MFC Determination [5]

  • Subculturing from MIC plate: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the subculture agar plate.

experimental_workflow cluster_mic MIC Assay cluster_mfc MFC Assay prep_compounds Prepare Serial Dilutions of Benzaldehydes inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC (Lowest Concentration with No Growth on Agar) incubate_mfc->read_mfc mechanism_of_action cluster_fungal_cell Fungal Cell cluster_outcome Benzaldehyde This compound (and active isomers) Cell_Membrane Cell Membrane Benzaldehyde->Cell_Membrane Disruption & Increased Permeability Ergosterol_Biosynthesis Ergosterol Biosynthesis Benzaldehyde->Ergosterol_Biosynthesis Inhibition Cellular_Antioxidation Cellular Antioxidation System (e.g., SOD, Glutathione Reductase) Benzaldehyde->Cellular_Antioxidation Disruption & ROS Generation Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Ergosterol_Biosynthesis->Cell_Membrane Reduced Ergosterol Content Mitochondria Mitochondria Cellular_Antioxidation->Mitochondria Oxidative Stress Mitochondria->Fungal_Cell_Death

References

A Senior Application Scientist’s Guide to Differentiating 5-Hydroxy-2-methoxybenzaldehyde and Isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Precision

In the realm of drug development, fine chemical synthesis, and flavor chemistry, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and quality. Structural isomers, molecules sharing the same formula but differing in atomic arrangement, present a significant analytical challenge. A case in point is the differentiation of 5-Hydroxy-2-methoxybenzaldehyde and its well-known isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde) . Both are phenolic aldehydes with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1][2] However, the positional difference of their hydroxyl and methoxy substituents dramatically alters their chemical, physical, and biological properties.[3]

This guide provides an in-depth comparison of analytical techniques designed to unambiguously distinguish between these two isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and analytical output, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Structural Imperative

Understanding the subtle yet critical structural differences is the first step in selecting an appropriate analytical strategy. The positioning of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the electron-withdrawing aldehyde (-CHO) group governs the electronic environment of the entire molecule, which is the very property exploited by spectroscopic and chromatographic methods.

G cluster_0 This compound cluster_1 Isovanillin (3-hydroxy-4-methoxybenzaldehyde) a a b b

Caption: Molecular structures of the two isomers.

Part 2: Spectroscopic Differentiation

Spectroscopy offers a direct window into the molecular structure by probing how molecules interact with electromagnetic radiation. For these isomers, Nuclear Magnetic Resonance (NMR) is the most definitive technique, while Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unparalleled for structural elucidation of isomers. By measuring the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The electronic environment of each proton (¹H) and carbon (¹³C) nucleus on the benzene ring is uniquely influenced by the positions of the -CHO, -OH, and -OCH₃ groups. These substituents exert distinct shielding (electron-donating) and deshielding (electron-withdrawing) effects, which directly translate to different chemical shifts (δ) in the NMR spectrum. Furthermore, the spin-spin coupling between adjacent protons provides unambiguous information about their relative positions.

The aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The distinct substitution patterns result in unique chemical shifts and spin-spin coupling constants (J-values) for the three aromatic protons in each molecule.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Assignment Isovanillin (3-OH, 4-OCH₃) This compound Key Differentiator
Aldehyde (-CHO) ~9.83 ppm (s, 1H)[4] ~10.3 ppm (s, 1H) The ortho-methoxy group in 5-H-2-MB deshields the aldehyde proton more significantly.
Aromatic H (ortho to -CHO) ~7.44 ppm (d, J≈2 Hz, 1H)[5] ~7.35 ppm (d, J≈3 Hz, 1H) Different chemical shifts and coupling patterns.
Aromatic H ~7.42 ppm (dd, J≈8.8, 2 Hz, 1H)[5] ~7.15 ppm (dd, J≈9, 3 Hz, 1H) Different chemical shifts and coupling patterns.
Aromatic H (ortho to -OH) ~6.97 ppm (d, J≈8.8 Hz, 1H)[4] ~6.95 ppm (d, J≈9 Hz, 1H) Similar shifts, but part of a different overall pattern.
Methoxy (-OCH₃) ~3.97 ppm (s, 3H)[4] ~3.85 ppm (s, 3H) The chemical shift is sensitive to the group's position on the ring.

| Hydroxyl (-OH) | ~6.12 ppm (s, 1H)[5] | ~5.8 ppm (s, 1H) | Shift is variable and depends on concentration/solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[4]

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the Free Induction Decay (FID) using a standard proton pulse program on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

¹³C NMR provides complementary information, with each unique carbon atom in the molecule producing a distinct signal.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

Assignment Isovanillin (3-OH, 4-OCH₃) [4] This compound Key Differentiator
Aldehyde (C=O) ~191.2 ppm ~196.5 ppm The ortho-methoxy group in 5-H-2-MB strongly influences the aldehyde carbon's electronic environment.
C-OCH₃ ~151.8 ppm ~161.5 ppm The carbon directly attached to the methoxy group has a significantly different shift.
C-OH ~147.1 ppm ~153.0 ppm The carbon bearing the hydroxyl group is also clearly distinguishable.
Aromatic C ~129.9 ppm ~125.0 ppm The remaining aromatic carbon shifts provide a unique pattern for each isomer.
Aromatic CH ~127.3 ppm ~118.5 ppm
Aromatic CH ~112.5 ppm ~115.0 ppm
Aromatic CH ~108.9 ppm ~114.0 ppm

| Methoxy (-OCH₃) | ~56.1 ppm | ~55.8 ppm | The methoxy carbon itself shows a smaller, but potentially measurable, difference. |

Mass Spectrometry (MS): Fragmentation Pathways

While both isomers have the same molecular ion peak (m/z 152), their fragmentation patterns under techniques like Electron Ionization (EI) in GC-MS will differ.

The stability of the resulting fragment ions is dictated by the positions of the substituents. The initial bond cleavages are influenced by the proximity of the methoxy and hydroxyl groups to the aldehyde and to each other, leading to distinct daughter ions.

  • Common Fragments: Both isomers are expected to show losses corresponding to a hydrogen radical ([M-H]⁺ at m/z 151) and a formyl radical ([M-CHO]⁺ at m/z 123).[1]

  • Key Differentiator: A prominent fragmentation pathway for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) to form an ion at m/z 137, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 109. The relative intensities of these fragments can differ significantly between the two isomers. For isovanillin, the [M-H]⁺ ion at m/z 151 is typically the base peak.[1] For this compound, the fragmentation may be influenced by the ortho-methoxy group, potentially leading to a different base peak or unique low-intensity fragments.

Table 3: Expected Key Fragments in EI-MS

m/z Proposed Fragment Isovanillin This compound
152 [M]⁺• Present Present
151 [M-H]⁺ High Abundance (often base peak) High Abundance
137 [M-CH₃]⁺ Present Present
123 [M-CHO]⁺ Present Present

| 109 | [M-CH₃-CO]⁺ | Present | Present |

Note: Relative abundances are key for differentiation and must be determined experimentally.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of functional groups but is less definitive than NMR for distinguishing these specific isomers. Both will show characteristic absorptions for -OH, C=O, C-O, and aromatic C-H and C=C bonds.[6][7]

  • O-H stretch: Broad band around 3200-3400 cm⁻¹.

  • Aldehyde C-H stretch: Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Carbonyl (C=O) stretch: A very strong band around 1680-1700 cm⁻¹. The exact position is sensitive to conjugation and electronic effects, so a slight but consistent difference may be observed between the two isomers.[8]

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations (C-O stretches, C-H bends) that are unique to the overall molecular structure. A comparison of the fingerprint regions against reference spectra is the most reliable way to use IR for differentiation.

Part 3: Chromatographic Separation

Chromatography physically separates the two isomers in a mixture based on their differential interactions with a stationary and mobile phase. This is essential for both preparative work and for quantifying the individual isomers in a sample.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating phenolic compounds.[9][10]

The separation is based on polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). The more polar compound will have a weaker interaction with the stationary phase and will elute earlier (have a shorter retention time). The subtle difference in the overall molecular dipole moment and hydrogen bonding capability between the two isomers allows for their separation.

Experimental Protocol: RP-HPLC

  • System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where both compounds absorb, such as 280 nm or 310 nm.

  • Analysis: The two isomers will appear as distinct peaks with different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for separating volatile compounds like these benzaldehyde isomers. Coupling it with a mass spectrometer provides two orthogonal points of identification (retention time and mass spectrum) for each peak.[12]

Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. While the boiling points are similar, a polar GC column (e.g., a "WAX" or phenyl-methylpolysiloxane phase) can effectively separate the isomers based on differences in their polarity and shape.

Experimental Protocol: GC-MS

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector: 250 °C, split mode (e.g., 20:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.

  • Analysis: The isomers will elute at different retention times, and the mass spectrum of each peak can be compared to a library or the fragmentation patterns discussed previously for positive identification.

Part 4: Recommended Analytical Workflow

For a robust and definitive identification, a multi-technique approach is recommended. The choice of workflow depends on the analytical question—is it for structural confirmation of a pure substance or for identifying components in a complex mixture?

G Pure_Sample Pure Unknown Sample NMR ¹H and ¹³C NMR Pure_Sample->NMR Primary Technique (Unambiguous Structure) IR_MS IR & MS for Confirmation NMR->IR_MS Orthogonal Confirmation Mixed_Sample Sample Mixture Chroma HPLC or GC-MS Mixed_Sample->Chroma Separation is Key Spectra Analyze Spectra of Separated Peaks (MS, NMR*) Chroma->Spectra Identify Components caption *NMR analysis requires fraction collection from HPLC.

Caption: Recommended workflows for sample analysis.

Conclusion

While this compound and isovanillin share a common molecular formula, they are distinct chemical entities with unique analytical signatures. NMR spectroscopy stands as the definitive technique for their differentiation , providing unambiguous structural information through chemical shifts and coupling constants. For analyzing mixtures or for routine quality control, chromatographic methods like HPLC and GC-MS are indispensable , offering excellent separation and, in the case of GC-MS, simultaneous structural confirmation. By understanding the causal principles behind each technique, researchers can confidently select the appropriate tools to ensure isomeric purity and structural integrity in their work.

References

A Comparative Investigation into the Antioxidant Properties of Hydroxy-Methoxy-Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and nutraceutical research, the quest for potent, naturally derived antioxidants is a perpetual endeavor. Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of this research due to their well-documented ability to mitigate oxidative stress, a key factor in a myriad of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Among these, the isomers of hydroxy-methoxy-benzaldehyde—vanillin, isovanillin, and ortho-vanillin (o-vanillin)—present a compelling case for comparative analysis. While structurally similar, the nuanced positioning of their hydroxyl and methoxy groups profoundly influences their antioxidant efficacy. This guide provides an in-depth, evidence-based comparison of these isomers, grounded in established experimental protocols and theoretical principles, to empower researchers in drug development and related fields to make informed decisions.

The Chemical Landscape: Structure Dictates Function

The antioxidant activity of phenolic compounds is primarily attributed to their capacity to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant potential. The chemical structures of the three hydroxy-methoxy-benzaldehyde isomers are as follows:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is para to the aldehyde group, and the methoxy group is in the meta position.[3]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The hydroxyl and methoxy groups are swapped relative to vanillin.

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is ortho to the aldehyde group.[5]

The electronic effects exerted by the methoxy and aldehyde groups, along with the potential for intramolecular hydrogen bonding, significantly impact the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation, thereby enhancing antioxidant activity.[6] In o-vanillin, the proximity of the hydroxyl and aldehyde groups allows for the formation of an intramolecular hydrogen bond, which can influence its radical scavenging capacity.

Gauging Antioxidant Prowess: A Multi-Assay Approach

To provide a comprehensive and objective comparison, it is imperative to utilize a battery of antioxidant assays that probe different facets of antioxidant action. The most widely accepted methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2]

IsomerDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (TEAC)FRAP Value (μmol Fe(II)/g)
Vanillin Inconsistent results; some studies report no activity, while others show weak scavenging.[3][7]Stronger activity than ascorbic acid and Trolox in some studies.[7]Moderate reducing power.
Isovanillin Generally shows moderate DPPH scavenging activity.Moderate to high TEAC values reported.Good reducing power.
o-Vanillin Demonstrated to be a more effective DPPH radical scavenger than vanillin.[5][8]High TEAC values, often superior to vanillin.Strong reducing power.

Note: The values presented are a qualitative summary based on published literature. Absolute values can vary depending on specific experimental conditions.

Key Insights from Experimental Data: Studies have consistently shown that o-vanillin is a more potent antioxidant than vanillin in DPPH assays.[5][8] For instance, one study found that at a concentration of 1 mM, o-vanillin exhibited 66.4% DPPH radical scavenging activity, whereas vanillin only showed 22.9%.[8] This heightened activity is further supported by cyclic voltammetry data, which indicates that o-vanillin is more easily oxidized than vanillin, a characteristic of a superior antioxidant.[5][8]

Interestingly, vanillin's performance is highly assay-dependent. While it may show little to no activity in the DPPH assay, it has demonstrated significant potency in the ABTS and ORAC (Oxygen Radical Absorbance Capacity) assays.[3][7] This discrepancy underscores the importance of employing multiple assays to gain a holistic understanding of a compound's antioxidant profile. The mechanism for vanillin's strong showing in certain assays is attributed to a self-dimerization process that enhances its radical scavenging stoichiometry.[7]

The "How": Mechanistic Underpinnings of Antioxidant Action

The primary mechanism by which phenolic antioxidants neutralize free radicals is through Hydrogen Atom Transfer (HAT).[9] In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity.

Caption: Hydrogen Atom Transfer (HAT) mechanism.

An alternative mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In this pathway, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to yield the phenoxyl radical.

The superior antioxidant activity of o-vanillin compared to vanillin can be attributed to the lower one-electron reduction potential of o-vanillin, which facilitates easier electron or hydrogen atom transfer to free radicals.[5][8]

Experimental Protocols: A Blueprint for Reproducible Science

To ensure the integrity and reproducibility of antioxidant research, adherence to standardized protocols is paramount. Below are detailed, step-by-step methodologies for the key assays discussed.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2] The reduction of the violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.[10]

  • Sample Preparation: Dissolve the test compounds (vanillin, isovanillin, o-vanillin) and a standard antioxidant (e.g., Trolox) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Initiation: Add the DPPH solution to each well to start the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow A Prepare DPPH and Sample Solutions B Mix Samples/Standards with DPPH Solution A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[11] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]

Protocol:

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Reaction: Add a small volume of the test compound or standard to the ABTS•+ working solution.[12]

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes).[12]

  • Measurement: Record the absorbance at 734 nm.[12]

  • Calculation: Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the sample in terms of Trolox equivalents.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] This reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically.[14][15]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.

  • Reaction: Add the sample or standard to the FRAP reagent and incubate at 37°C for a specific duration (e.g., 4 minutes).[13]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[13]

  • Calculation: Construct a standard curve using a known antioxidant like FeSO₄ or Trolox and express the FRAP value of the samples in terms of these equivalents.

Conclusion and Future Directions

The comparative analysis of hydroxy-methoxy-benzaldehyde isomers reveals a fascinating interplay between chemical structure and antioxidant function. While all three isomers possess antioxidant properties, o-vanillin consistently emerges as a more potent free radical scavenger in several key assays, a finding corroborated by electrochemical data.[5][8] Vanillin, despite its weaker performance in some tests, exhibits a unique, assay-dependent antioxidant mechanism that warrants further investigation.[7]

For researchers in drug development, these findings highlight o-vanillin as a promising lead compound for applications where potent, direct radical scavenging is desired. The structural nuances that confer its enhanced activity can inform the rational design of novel antioxidant therapeutics. Future research should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of these isomers. A deeper understanding of their interaction with cellular antioxidant defense systems will further elucidate their potential as therapeutic agents in the management of oxidative stress-related diseases.

References

Comparative Efficacy of 5-Hydroxy-2-methoxybenzaldehyde Derivatives as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of effective therapeutic agents. Phenolic aldehydes, a class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse biological activities, including antimicrobial properties. Among these, the structural motif of hydroxy- and methoxy-substituted benzaldehydes represents a promising starting point for the synthesis of new antimicrobial drugs. While extensive research has been conducted on derivatives of isomers like vanillin (4-hydroxy-3-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), the therapeutic potential of derivatives based on the 5-Hydroxy-2-methoxybenzaldehyde scaffold remains a largely unexplored frontier.

This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals on the prospective efficacy of this compound derivatives as antimicrobial agents. Due to a notable gap in the existing literature specifically investigating this scaffold, this document will draw upon established findings for structurally related compounds to build a strong rationale for future research in this area. We will delve into the most promising classes of derivatives—Schiff bases, chalcones, hydrazones, and their metal complexes—and provide a framework for their synthesis and antimicrobial evaluation, supported by detailed experimental protocols. The central hypothesis is that the unique electronic and structural characteristics of the 5-hydroxy-2-methoxy arrangement can be leveraged to generate novel compounds with potent and selective antimicrobial activity.

The Chemical Rationale: Why this compound?

The antimicrobial activity of phenolic aldehydes is often attributed to the synergistic interplay of the hydroxyl and carbonyl groups. The hydroxyl group can participate in hydrogen bonding and may contribute to the disruption of microbial membranes, while the aldehyde functionality can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, leading to cellular dysfunction.

The specific substitution pattern of this compound offers distinct advantages:

  • Electron-donating Methoxy Group: The methoxy group at the ortho position to the aldehyde can influence the reactivity of the carbonyl group and the overall electronic properties of the aromatic ring.

  • Available Hydroxyl Group: The hydroxyl group at the meta position to the aldehyde is available for derivatization or for interaction with biological targets.

  • Lipophilicity and Membrane Permeability: The methoxy group can modulate the lipophilicity of the molecule, a critical factor for its ability to penetrate microbial cell membranes.

By derivatizing the aldehyde group, researchers can create a diverse library of compounds with potentially enhanced antimicrobial efficacy and a broader spectrum of activity.

Promising Derivatives for Antimicrobial Activity

Based on extensive research into other substituted benzaldehydes, the following classes of derivatives are prime candidates for synthesis using a this compound scaffold.

Schiff Bases: The Versatile Imines

Schiff bases, formed by the condensation of a primary amine with an aldehyde, contain an imine or azomethine (-C=N-) group which is a key pharmacophore for various biological activities, including antimicrobial effects. The imine bond is often implicated in the inhibition of microbial growth through mechanisms that may involve interference with cellular proteins and enzymes.

Comparative Data from Related Structures:

Chalcones: The α,β-Unsaturated Ketones

Chalcones are bi-aromatic compounds with an α,β-unsaturated keto-enone bridge. This structural feature is a Michael acceptor and is considered crucial for their broad range of biological activities, including antimicrobial properties. The proposed mechanism often involves the reaction of the electrophilic β-carbon with nucleophilic groups in microbial enzymes and proteins.

Comparative Data from Related Structures:

Numerous studies have highlighted the antimicrobial potential of chalcones derived from various substituted benzaldehydes[3][4][5]. For example, chalcones synthesized from 2-hydroxyacetophenone and various benzaldehydes have demonstrated significant antibacterial and antifungal activity[6]. The nature and position of substituents on both aromatic rings of the chalcone scaffold play a critical role in determining their antimicrobial efficacy[5]. The presence of hydroxyl and methoxy groups has been shown to positively influence the activity of these compounds.

Hydrazones: The Azometine Analogs

Hydrazones contain the -NHN=CH- functional group and are known for their wide array of pharmacological activities, including antimicrobial effects[7][8]. The presence of the azometine group, similar to Schiff bases, is a key determinant of their biological activity.

Comparative Data from Related Structures:

Hydrazone derivatives of various aromatic aldehydes have been extensively studied as antimicrobial agents[7][8][9]. For instance, hydrazones derived from isoniazid and substituted benzaldehydes have shown promising activity against Mycobacterium tuberculosis and other bacteria[10]. The antimicrobial potency of hydrazones can be fine-tuned by introducing different substituents, which can alter their electronic and steric properties.

Experimental Protocols: A Framework for Evaluation

To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for the antimicrobial and cytotoxic evaluation of newly synthesized this compound derivatives.

Synthesis of Derivatives

The synthesis of Schiff bases, chalcones, and hydrazones from this compound can be achieved through established condensation reactions.

Synthesis_Workflows cluster_schiff_base Schiff Base Synthesis cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_hydrazone Hydrazone Synthesis sb_start This compound + Primary Amine sb_reflux Reflux in Ethanol (catalytic acid/base) sb_start->sb_reflux sb_product Schiff Base Derivative sb_reflux->sb_product c_start This compound + Acetophenone Derivative c_base Base Catalyst (e.g., NaOH, KOH) in Ethanol c_start->c_base c_product Chalcone Derivative c_base->c_product h_start This compound + Hydrazine/Hydrazide h_reflux Reflux in Ethanol (acid catalyst) h_start->h_reflux h_product Hydrazone Derivative h_reflux->h_product

Caption: General synthetic workflows for the preparation of Schiff base, chalcone, and hydrazone derivatives from this compound.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature and duration to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Inoculum and Plate:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks onto the inoculated agar surface.

  • Incubation and Measurement:

    • Incubate the plate at the appropriate temperature for 16-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Cytotoxicity Assay

It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate medium and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions and incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Experimental_Workflow start Synthesis of This compound Derivatives antimicrobial_screening Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) start->antimicrobial_screening mic_determination Quantitative Analysis (Broth Microdilution for MIC) antimicrobial_screening->mic_determination cytotoxicity_assay Cytotoxicity Evaluation (e.g., MTT Assay on Mammalian Cells) mic_determination->cytotoxicity_assay hit_identification Identification of Lead Compounds (High Efficacy, Low Toxicity) cytotoxicity_assay->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies

Caption: A streamlined workflow for the evaluation of this compound derivatives as potential antimicrobial agents.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising and underexplored avenue in the quest for novel antimicrobial agents. While direct experimental data for this specific scaffold is currently lacking, the well-established antimicrobial activities of Schiff bases, chalcones, and hydrazones derived from structurally similar phenolic aldehydes provide a strong impetus for their investigation.

This guide offers a foundational framework for researchers to embark on the synthesis and systematic evaluation of these compounds. By following standardized protocols for antimicrobial susceptibility testing and cytotoxicity assessment, the scientific community can generate robust and comparable data. Future research should focus on building a comprehensive library of these derivatives, elucidating their structure-activity relationships, and investigating their mechanisms of action. Such efforts will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and contributing to the development of the next generation of antimicrobial drugs.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling aromatic aldehydes like 5-Hydroxy-2-methoxybenzaldehyde requires a clear understanding of not just the procedural steps for disposal, but the scientific reasoning that underpins them. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with regulatory standards and safeguarding laboratory personnel.

The entire lifecycle of a chemical in the laboratory, from procurement to disposal, is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its point of generation to its final disposal.[1][2] Consequently, this compound must be treated as a regulated hazardous waste and never be discarded as common trash or poured down the drain.[1][3][4]

Hazard Assessment and Immediate Safety Precautions

Before handling or preparing for disposal, it is critical to understand the specific hazards associated with this compound. This knowledge informs the selection of appropriate personal protective equipment (PPE) and handling procedures, forming the first line of defense against accidental exposure.

Key Hazards Summary

Hazard ClassificationDescriptionGHS CodeSource
Skin IrritationCauses skin irritation upon contact.H315[5]
Eye IrritationCauses serious eye irritation.H319[5]
Respiratory IrritationMay cause respiratory tract irritation if inhaled.H335[5][6]

Personal Protective Equipment (PPE) Protocol

Proper PPE is non-negotiable. The causality is direct: creating a physical barrier prevents the chemical from coming into contact with your body.

  • Eye and Face Protection : Wear safety glasses with side shields or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6] This is to prevent eye contact, as the compound is a serious eye irritant.[5]

  • Hand Protection : Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves prior to use to ensure their integrity. This is essential to prevent skin irritation.[5][6]

  • Body Protection : A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron may be necessary. Contaminated clothing should be removed and washed before reuse.[7]

  • Work Area : All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[6][7]

On-Site Waste Accumulation and Storage Protocol

Proper accumulation and storage within the laboratory are critical for ensuring safety and regulatory compliance while waste awaits collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Container Selection The integrity of the waste containment system begins with the container itself.

  • Action : Select a container that is chemically compatible with this compound and any solvents used with it. High-density polyethylene (HDPE) containers are a common and effective choice.

  • Causality : The container must not degrade upon contact with the chemical waste, which could lead to leaks.[1] It must also have a secure, leak-proof closure to prevent spills and the release of vapors.[1]

Step 2: Waste Segregation Never mix incompatible waste streams. This is a fundamental principle of chemical safety to prevent uncontrolled reactions.

  • Action : Designate a specific waste container solely for this compound and compatible waste. Do not mix it with strong oxidizing agents or strong bases.[6][8]

  • Causality : Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Physical barriers and appropriate storage distances should be maintained between containers of incompatible waste.[1]

Step 3: Proper Labeling Accurate labeling is a critical communication tool that ensures safe handling from the lab to the final disposal facility.

  • Action : Immediately label the waste container with the words "HAZARDOUS WASTE ".[9] The label must also clearly state the full chemical name: "This compound " and list any other constituents (e.g., solvents). Include appropriate hazard warnings, such as pictograms for irritants.[9]

  • Causality : Federal regulations mandate clear labeling for hazardous waste.[9] This information is essential for EHS personnel to handle, consolidate, and transport the waste safely and in compliance with disposal facility requirements.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA) The SAA is the designated location in your lab for the temporary storage of hazardous waste.

  • Action : Store the sealed and labeled waste container at or near the point of generation.[9][10] This location must be under the control of laboratory personnel.

  • Causality : Storing waste in a designated SAA ensures it is managed correctly and prevents it from being mistaken for a benign substance. Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and may impose time limits on accumulation.[3][9][10]

Formal Disposal and Waste Removal

The final step in the disposal process is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This process is always mediated by your institution's EHS (or equivalent) department.

Step-by-Step Removal Protocol

  • Consolidate Waste : Ensure all this compound waste, including contaminated solids like paper towels or weigh boats, is in the correctly labeled container.

  • Ensure Container is Secure : Double-check that the container lid is tightly sealed and the exterior is clean and free of contamination.

  • Request Pickup : Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS. This is often done through an online portal or a designated form.

  • Documentation : Maintain any records or logs of waste generation as required by your institution and the RCRA.[1]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill cleanup is essential.

  • Evacuate and Alert : If the spill is large, produces significant vapors, or you feel unsafe, evacuate the immediate area and alert colleagues. Contact your institution's EHS emergency line.

  • Control and Contain (for small, manageable spills) :

    • Ensure you are wearing the full, appropriate PPE as described in Section 1.

    • Prevent the spill from spreading. Absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or earth.[11]

    • Do not use combustible materials like paper towels as the primary absorbent for large quantities.

  • Collect and Dispose :

    • Carefully sweep or scoop the absorbed material into a designated waste container.[7]

    • Label this container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris with vermiculite").

  • Decontaminate : Clean the spill area with soap and water, and collect any cleaning materials for disposal as hazardous waste.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling this compound from generation to disposal.

Disposal Workflow for this compound Disposal Decision Workflow start Waste Generated (this compound) container Select Chemically Compatible Container start->container spill_check Spill Occurs? start->spill_check segregate Segregate from Incompatible Waste (e.g., strong oxidizers, bases) container->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazard Warnings segregate->label_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request Waste Pickup from EHS/Safety Office store_saa->request_pickup ehs_collect EHS Collects for Final Disposal request_pickup->ehs_collect spill_check->container No spill_cleanup Follow Spill Cleanup Protocol (See Section 4) spill_check->spill_cleanup Yes spill_cleanup->container

Caption: Decision workflow for proper handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.